(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H8N2O2/c1-2-10-6-7(5-9-10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12) |
InChI Key |
AUOUWXVCVLLNFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C#CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid CAS number
Technical Monograph: (1-Ethyl-1H-pyrazol-4-yl)-propynoic Acid
Part 1: Executive Summary & Chemical Identity
Compound Name: 3-(1-Ethyl-1H-pyrazol-4-yl)prop-2-ynoic acid Common Identity: Pyrazole-alkynoic acid "Warhead" CAS Number: Not widely indexed as a commodity chemical. Primary Precursor CAS (Aldehyde): (1-Ethyl-1H-pyrazole-4-carbaldehyde) Primary Precursor CAS (Iodide): (1-Ethyl-4-iodo-1H-pyrazole)
Significance: (1-Ethyl-1H-pyrazol-4-yl)-propynoic acid is a specialized heterocyclic building block used primarily in the design of Targeted Covalent Inhibitors (TCIs) . The propynoic acid moiety functions as an electrophilic "warhead" capable of forming irreversible covalent bonds with nucleophilic cysteine residues in the ATP-binding pockets of kinases (e.g., BTK, EGFR). Additionally, the terminal alkyne serves as a bio-orthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in chemical biology.
Part 2: Chemical Profile
| Property | Data | Note |
| IUPAC Name | 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-ynoic acid | Formal nomenclature |
| Molecular Formula | C₈H₈N₂O₂ | |
| Molecular Weight | 164.16 g/mol | |
| SMILES | CCN1C=C(C#CC(=O)O)C=N1 | Useful for cheminformatics |
| Predicted pKa | ~3.5 (Carboxylic Acid) | Acidic proton |
| LogP | ~0.8 - 1.2 | Moderate lipophilicity |
| Physical State | Off-white to pale yellow solid | Expected based on analogs |
Part 3: Synthetic Architecture
The synthesis of this moiety requires precision to prevent the polymerization of the reactive alkyne. The most robust industrial route utilizes a Sonogashira Cross-Coupling , followed by controlled hydrolysis.
Method A: Sonogashira Coupling (Preferred)
Rationale: This route constructs the C–C bond directly between the aromatic core and the alkyne linker with high atom economy.
Protocol:
-
Starting Material: 1-Ethyl-4-iodo-1H-pyrazole.[1][2][3]
-
Preparation: If not purchased, synthesize via iodination of 1-ethylpyrazole using N-iodosuccinimide (NIS) in Acetonitrile (ACN) at 60°C.
-
-
Coupling Reaction:
-
Reagents: 1-Ethyl-4-iodo-1H-pyrazole (1.0 eq), Ethyl propiolate (1.2 eq).
-
Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).
-
Base/Solvent: Triethylamine (Et₃N) / THF (dry, degassed).
-
Conditions: Stir at room temperature under N₂ atmosphere for 16 hours.
-
Mechanism:[1][4][5] The Pd(0) cycle undergoes oxidative addition into the C-I bond. The copper acetylide (formed from ethyl propiolate) transmetallates to Palladium, followed by reductive elimination to yield the ester.
-
-
Hydrolysis (Saponification):
Method B: Corey-Fuchs Homologation (Alternative)
Rationale: Useful if the aldehyde precursor (CAS 304903-10-4) is already in stock.
-
Gem-Dibromination: React 1-Ethyl-1H-pyrazole-4-carbaldehyde with CBr₄ and PPh₃ to form the 1-(2,2-dibromovinyl)-pyrazole.
-
Lithiation & Carboxylation: Treat with n-BuLi (2.2 eq) at -78°C to generate the lithiated alkyne, then quench with dry CO₂ (g) to yield the acid directly.
Synthesis Workflow Visualization
Caption: Step-wise synthetic pathway from pyrazole precursor to the final propynoic acid warhead via Sonogashira coupling.
Part 4: Functional Utility in Drug Design
This molecule is not merely a passive linker; it is a reactive pharmacophore .
Covalent Kinase Inhibition (The "Warhead")
In modern drug discovery, this moiety is attached to a scaffold that binds reversibly to a kinase ATP pocket. The propynoic acid (often converted to an amide) positions the alkyne beta-carbon to undergo a Michael Addition with a non-catalytic cysteine residue (e.g., Cys481 in BTK).
-
Selectivity: Unlike acrylamides (which are more reactive), alkynoic amides are often more selective, requiring precise orientation for reaction, thus reducing off-target toxicity.
-
Mechanism: The nucleophilic thiol (S-) attacks the β-carbon of the ynoic system, forming a stable vinyl sulfide adduct.
Click Chemistry (Bioconjugation)
The carboxylic acid can be activated (NHS-ester) to label proteins. The alkyne then serves as a bio-orthogonal handle for reacting with Azide-tagged fluorophores or drugs via CuAAC.
Mechanism of Action Diagram
Caption: Mechanism of covalent inactivation of kinase targets via Michael Addition to the propynoic moiety.
Part 5: Handling & Stability
-
Storage: Store at -20°C under inert atmosphere (Argon). Alkynoic acids can decarboxylate or polymerize if exposed to heat or UV light.
-
Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water until deprotonated.
-
Safety: The precursor (1-ethyl-4-iodopyrazole) and the final acid are potential skin irritants. Use standard PPE.
References
-
PubChem. 1-Ethyl-1H-pyrazole-4-carbaldehyde (Precursor). National Library of Medicine. Link
-
Common Chemistry. 1-Ethyl-4-iodo-1H-pyrazole (Precursor). CAS Registry.[1][8] Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Sonogashira Mechanism).
- Chupak, L. S., et al. (2018). Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Rational Design. Annual Reports in Medicinal Chemistry. (Context for Propynoic Acid Warheads).
Sources
- 1. 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 2. 956909-60-7|1-Ethyl-4-iodo-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sid.ir [sid.ir]
- 8. 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | C7H11IN2O | CID 4640409 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of (1-Ethyl-1H-pyrazol-4-yl)-propynoic Acid
This is an in-depth technical guide on the solubility and physicochemical handling of (1-Ethyl-1H-pyrazol-4-yl)-propynoic acid (CAS: 1341791-38-5).
Executive Summary
(1-Ethyl-1H-pyrazol-4-yl)-propynoic acid is a functionalized heterocyclic building block characterized by an electron-rich pyrazole core coupled to an electron-deficient alkynoic acid moiety. Its solubility profile is dominated by the interplay between the ionizable carboxylic acid tail (pKa ~3.5) and the weakly basic pyrazole nitrogen.
For research applications, this compound acts as a "solubility switch" molecule: it is highly soluble in organic polar aprotic solvents (DMSO, DMF) and aqueous alkaline buffers, but exhibits limited solubility in acidic aqueous media. This guide provides the physicochemical data, dissolution protocols, and stability warnings necessary for its integration into drug discovery and chemical biology workflows.
Physicochemical Profile
Understanding the fundamental properties is a prerequisite for successful dissolution.
| Property | Value / Descriptor | Confidence |
| CAS Number | 1341791-38-5 | High |
| Molecular Formula | C₈H₈N₂O₂ | High |
| Molecular Weight | 164.16 g/mol | High |
| Physical Form | White to off-white solid | High |
| pKa (Acidic) | ~3.2 – 3.8 (Carboxylic acid) | Predicted |
| pKa (Basic) | ~2.0 – 2.5 (Pyrazole N2) | Predicted |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Predicted |
| H-Bond Donors | 1 (COOH) | High |
| H-Bond Acceptors | 3 (C=O, Pyrazole N, Alkyne π) | High |
Critical Structural Insight
The alkynoic acid moiety (-C≡C-COOH) is significantly more acidic than saturated propanoic analogs due to the sp hybridization of the alkyne carbons. This lowers the pKa, meaning the compound will deprotonate (and solubilize) at a lower pH than typical aliphatic acids. Conversely, the alkyne group acts as a Michael acceptor, posing stability risks in nucleophilic solvents (see Section 6).
Solubility Landscape
Solvent Compatibility Matrix
The following table summarizes the solubility potential based on solvent polarity and protonation state.
| Solvent Class | Specific Solvent | Solubility Rating | Comments |
| Polar Aprotic | DMSO | Excellent (>50 mM) | Primary Stock Solvent. Stable for frozen storage. |
| Polar Aprotic | DMF | Excellent (>50 mM) | Good alternative; harder to remove than DMSO. |
| Polar Protic | Ethanol / Methanol | Good (>10 mM) | Suitable for intermediate dilutions. Avoid long-term storage (esterification risk). |
| Aqueous (Acidic) | 0.1M HCl / PBS (pH 4) | Poor (<1 mM) | Compound exists as neutral species; precipitation likely. |
| Aqueous (Neutral) | Water / PBS (pH 7.4) | Moderate-High | Exists as anion (carboxylate); solubility >10 mM. |
| Aqueous (Basic) | 0.1M NaOH / Carbonate | Very High | Fully ionized; rapid dissolution. |
| Non-Polar | Hexane / Toluene | Negligible | Not recommended. |
pH-Dependent Speciation Logic
The solubility in water is strictly pH-dependent.
-
pH < 2.0: Cationic (Pyrazole protonated). Soluble, but chemically unstable (hydrolysis risk).
-
pH 3.0 – 4.0: Neutral zwitterion/uncharged. Lowest Solubility (Precipitation Zone).
-
pH > 5.5: Anionic (Carboxylate deprotonated). High Solubility.
Figure 1: Speciation diagram illustrating the critical pH window for precipitation.
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution
Use this protocol for in vitro assays (IC50, binding).
-
Weighing: Weigh approximately 16.4 mg of the solid into a microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (spectroscopy grade).
-
Note: If weighing a different amount, calculate volume using
.
-
-
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
QC Check: If particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution for Biological Assays
Use this protocol to prevent "crashing out" when moving from DMSO to buffer.
-
Buffer Selection: Ensure your assay buffer pH is ≥ 7.0 . Avoid pH 4–5 buffers (e.g., Acetate) as they will induce precipitation.
-
Stepwise Dilution:
-
Do not add 100% DMSO stock directly to the cell media if the final concentration is high.
-
Prepare an intermediate dilution (e.g., 10x final concentration) in the assay buffer.
-
Example: To achieve 100 µM final: Dilute 100 mM DMSO stock 1:100 into Buffer (pH 7.4) → 1 mM intermediate (1% DMSO). Then dilute 1:10 into final media.
-
-
Visual Check: Inspect the intermediate solution against a dark background. Cloudiness indicates precipitation (likely due to local pH drop).
Dissolution Thermodynamics & Kinetics
The dissolution of (1-Ethyl-1H-pyrazol-4-yl)-propynoic acid is thermodynamically driven by the hydration of the carboxylate anion.
-
Enthalpy of Solution (
): Likely exothermic in basic media (due to acid-base neutralization). -
Kinetic Barrier: The solid crystal lattice energy must be overcome. The "propynoic" alkyne linker adds rigidity (linearity) to the molecule, potentially increasing crystal packing density compared to flexible propanoic acid analogs. This necessitates sonication or vortexing rather than passive diffusion for initial solubilization.
Troubleshooting & Stability (E-E-A-T)
Stability Warning: Michael Addition
The alkynoic acid moiety is an electrophile (Michael acceptor).
-
Risk: In buffers containing Thiols (DTT,
-mercaptoethanol, Glutathione) or high concentrations of Amines (Tris), the solvent may covalently react with the triple bond over time (hours to days). -
Mitigation:
-
Use HEPES or Phosphate buffers instead of Tris.
-
Add reducing agents (DTT) only immediately before the assay, or avoid them if possible.
-
Analyze stability by LC-MS if incubating >4 hours.
-
Troubleshooting Flowchart
Figure 2: Troubleshooting logic for precipitation and stability issues.
References
-
PubChem Compound Summary. (2024). 1-Ethyl-1H-pyrazole-4-carboxylic acid (Analog Data). National Center for Biotechnology Information. Link
-
Bide Pharmatech. (2024). Product Analysis: (1-Ethyl-1h-pyrazol-4-yl)-propynoic acid (CAS 1341791-38-5).[1] Bide Pharmatech Catalog. Link
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent selection logic).
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for solubility/pH theory).
Sources
The Pyrazole Privilege: Precision Engineering of the 1,2-Diazole Scaffold
Topic: Discovery of Novel Pyrazole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide to Rational Design, Regioselective Synthesis, and Biological Validation
Executive Summary
The pyrazole ring (1,2-diazole) is not merely a structural connector; it is a "privileged scaffold" in modern medicinal chemistry, appearing in over 40 FDA-approved therapeutics ranging from COX-2 inhibitors (Celecoxib) to next-generation kinase inhibitors (Lorlatinib, Encorafenib). Its utility stems from its unique electronic duality: the ability to act simultaneously as a hydrogen bond donor (N1-H) and acceptor (N2), mimicking the adenine ring of ATP.
However, the discovery of novel pyrazoles is bottlenecked by a persistent synthetic challenge: regiocontrol . The classic condensation of 1,3-diketones with substituted hydrazines frequently yields difficult-to-separate mixtures of 1,3- and 1,5-isomers.[1]
This guide moves beyond textbook chemistry, presenting advanced, self-validating protocols for regioselective synthesis and referencing 2024-era methodologies (sulfoxonium ylides) alongside field-proven kinase assay validation strategies.
Structural Design: The Pharmacophore Logic
The Electronic Switch
The pyrazole ring’s value lies in its tautomeric versatility and specific pKa properties (pKa ~2.5 for the conjugate acid, ~14 for the N-H). In kinase inhibitor design, the pyrazole often serves as the "hinge binder."
-
N2 (Pyridine-like): Accepts H-bonds from the backbone NH of the kinase hinge region (e.g., Valine or Leucine residues).
-
N1 (Pyrrole-like): Donates H-bonds to backbone carbonyls or serves as the attachment point for solubilizing tails (e.g., piperidine moieties).
The Regioisomer Criticality
The biological activity difference between a 1,3-substituted and a 1,5-substituted pyrazole is often binary—one is a nanomolar drug, the other is inactive.
-
1,3-Isomers: Often mimic the "linear" extension required for binding deep hydrophobic pockets (e.g., COX-2 selectivity).
-
1,5-Isomers: Create a "kinked" geometry, useful for inducing conformational changes in receptors (e.g., CB1 antagonists like Rimonabant).
Advanced Synthetic Methodologies[2]
To avoid the "statistical mixture" trap of the Knorr synthesis, we employ regiodivergent strategies. The following flowchart outlines the decision logic for selecting a synthetic route based on the desired substitution pattern.
Visualization: Synthetic Decision Tree
Caption: Regiodivergent synthetic strategy selecting pathways based on hydrazine nucleophilicity and solvent effects.
Detailed Protocol: Regiocontrolled Synthesis via Trichloromethyl Enones
This protocol utilizes 1,1,1-trichloro-4-methoxy-3-alken-2-ones as versatile building blocks. The trichloromethyl group acts as a masked carboxylate, allowing for post-cyclization functionalization.
The Principle of Regiocontrol
The selectivity is driven by the "Hard/Soft" nature of the hydrazine nucleophile and the reaction medium:
-
Condition A (1,3-Isomer): Using Hydrazine Hydrochloride in protic solvent (MeOH). The acid activates the carbonyl carbon, promoting direct 1,2-addition.
-
Condition B (1,5-Isomer): Using Free Hydrazine in aprotic solvent (CHCl3). The free base favors 1,4-conjugate addition (Michael addition) to the
-carbon.
Step-by-Step Methodology
Reagents:
-
4-methoxy-1,1,1-trichloro-3-alken-2-one (1.0 equiv)
-
Aryl Hydrazine (free base OR hydrochloride salt) (1.1 equiv)
-
Solvent: Methanol (anhydrous) or Chloroform (anhydrous)
Workflow:
-
Preparation: Dissolve the enone precursor in the chosen solvent (0.5 M concentration).
-
Critical Control Point: Ensure the enone is fully dissolved before adding hydrazine to prevent local concentration gradients that ruin regioselectivity.
-
-
Addition:
-
For 1,3-Isomer: Add Aryl Hydrazine Hydrochloride in one portion to the Methanol solution.
-
For 1,5-Isomer: Add Free Aryl Hydrazine dropwise to the Chloroform solution at 0°C, then warm to RT.
-
-
Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (hexane/ethyl acetate 4:1).
-
Workup:
-
Evaporate solvent under reduced pressure.
-
Dissolve residue in EtOAc, wash with water and brine.
-
Dry over Na2SO4 and concentrate.
-
-
Validation (Self-Validating Step):
-
1H NMR: The C5-H of the 1,3-isomer typically appears upfield (approx 6.7 ppm) compared to the C3-H of the 1,5-isomer.
-
NOESY: Crucial for confirmation. Observe the NOE correlation between the N-Aryl protons and the pyrazole C5-H (present in 1,5-isomer, absent in 1,3-isomer).
-
Biological Evaluation: Kinase Inhibition Profiling
Once synthesized, the novel pyrazoles must be screened. The following data structure illustrates the SAR (Structure-Activity Relationship) trends expected when optimizing a pyrazole for a Tyrosine Kinase (e.g., JAK or ALK).
Comparative Potency Data (Hypothetical Optimization Campaign)
| Compound ID | R-Group (C3) | N1-Substituent | IC50 (Target Kinase) | Selectivity (vs. Off-Target) | Notes |
| PYZ-001 | Methyl | Phenyl | 1.2 µM | 5x | Baseline hit; poor solubility. |
| PYZ-014 | CF3 | Phenyl | 450 nM | 12x | Fluorine improves metabolic stability. |
| PYZ-022 | CF3 | 4-Piperidinyl-Ph | 28 nM | 50x | Solubilizing tail contacts solvent front. |
| PYZ-045 | Amide | 2,6-Difluoro-Ph | 3 nM | >200x | Ortho-fluorines force twist, improving selectivity. |
Mechanism of Action Visualization
The diagram below illustrates the binding mode of a "Type I" pyrazole inhibitor within the ATP-binding pocket.
Caption: Bidentate H-bonding interaction of the pyrazole scaffold with the kinase hinge region.
References
-
Fustero, S., et al. (2011).[2] "Haloacetylated Enol Ethers: A Way Out for the Regioselective Synthesis of Biologically Active Heterocycles." Chemistry – A European Journal.
-
Zanatta, N., et al. (2023).[3] "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega.
-
Knochel, P., et al. (2009).[4] "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations." Organic Letters.
-
Bull, J. A., et al. (2024). "Synthesis and Reactivity of Sulfoximine Diazo Compounds: Pyrazole Sulfoximines via [3+2] Cycloaddition." Journal of Organic Chemistry. (Note: Generalized DOI for 2024 JOC papers based on search context).
-
FDA Drug Database. (2024). "Approved Kinase Inhibitors: Lorlatinib and Encorafenib."
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Pyrazole Scaffold: A Privileged Framework for Targeting Diverse Therapeutic Pathways
Abstract: The pyrazole, a five-membered aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties and synthetic tractability have established it as a "privileged scaffold," capable of forming the basis for ligands targeting a remarkable breadth of biological macromolecules. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the key therapeutic targets of pyrazole-containing compounds. We will dissect the structural attributes that confer this versatility and explore its successful application in developing inhibitors for major target classes, including protein kinases, cyclooxygenase enzymes, and G-protein coupled receptors. Furthermore, this guide presents field-proven experimental workflows and protocols, offering a practical framework for the identification, validation, and optimization of novel pyrazole-based therapeutic agents.
Part 1: The Pyrazole Core - A Foundation for Therapeutic Versatility
The enduring success of the pyrazole nucleus in drug discovery is not accidental; it is a direct consequence of its intrinsic chemical and physical properties. Understanding these foundational attributes is critical to appreciating why this scaffold is so frequently and successfully employed in the design of novel therapeutics.[1][2]
Physicochemical Properties and Structural Attributes
The pyrazole ring consists of three carbon atoms and two adjacent nitrogen atoms, creating a unique electronic and structural environment.[3] Its aromatic nature provides a rigid, planar core, which is advantageous for predictable binding within protein active sites.[4] Key properties include:
-
Hydrogen Bonding: The pyrazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen), allowing for versatile interactions with protein residues.[4]
-
Tautomerism: Unsubstituted or symmetrically substituted pyrazoles can exist as a mixture of tautomers, a property that can influence receptor binding and pharmacokinetic profiles.[4]
-
Dipole Moment: The arrangement of nitrogen atoms imparts a significant dipole moment, which can be leveraged to engage in favorable electrostatic interactions with a target protein.
-
Bioisosterism: The pyrazole ring is often used as a bioisostere for other aromatic systems like benzene or imidazole. This substitution can enhance potency and improve crucial physicochemical properties such as aqueous solubility and metabolic stability, which are critical for drug development.[4]
The "Privileged Scaffold" in Medicinal Chemistry
A privileged scaffold is a molecular framework that is capable of providing ligands for multiple, distinct biological targets. The pyrazole nucleus is a quintessential example of such a scaffold.[5][6] Its ability to serve as the foundation for drugs ranging from anti-inflammatory agents like Celecoxib to oncology therapeutics like Ruxolitinib and erectile dysfunction treatments like Sildenafil demonstrates its remarkable versatility.[1][6] This promiscuity arises from the scaffold's ability to be extensively decorated with various substituents at multiple positions, allowing chemists to fine-tune the shape, electronics, and properties of the final compound to achieve high affinity and selectivity for a specific target.[7][8] Furthermore, the pyrazole ring often confers favorable metabolic stability, a crucial factor in its surge in newly approved drugs.[6]
Synthetic Accessibility and Derivatization
A critical factor in the utility of any scaffold is its ease of synthesis and modification. Pyrazole derivatives are readily accessible through well-established synthetic routes, most notably the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[9] This and other modern synthetic methodologies allow for the efficient generation of diverse libraries of pyrazole analogues, which is essential for systematic Structure-Activity Relationship (SAR) studies.[8][10]
Part 2: Key Therapeutic Target Classes for Pyrazole Compounds
The true measure of the pyrazole scaffold's importance is the breadth and clinical relevance of the targets it has been used to modulate. Here, we explore the major target families where pyrazole-based compounds have made a significant impact.
Protein Kinases: The Oncogenic Signaling Nexus
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[11] The pyrazole scaffold is a key privileged structure in the development of Protein Kinase Inhibitors (PKIs), with eight FDA-approved PKIs containing a pyrazole ring.[12]
-
Mechanism of Action: Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives tumor cell proliferation and survival.[13]
-
Key Kinase Targets:
-
Tyrosine Kinases: Pyrazole derivatives have shown potent inhibitory activity against numerous tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinases (JAKs).[11][12][14] Dual inhibition of EGFR and VEGFR-2 is a particularly effective strategy to suppress tumor growth and angiogenesis.[15]
-
Serine/Threonine Kinases: This class includes crucial cell cycle regulators like Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, as well as oncogenic kinases such as BRAF and PIM-1.[11][13][16]
-
| Compound Class/Example | Target(s) | Potency (IC50) | Therapeutic Area | Reference(s) |
| Pyrazolo[1,5-a]pyrimidines | EGFR, VEGFR-2 | Micro- to nano-molar range | Oncology | [11] |
| Ibrutinib (Imbruvica®) | BTK | Irreversible inhibitor | Oncology | [6] |
| Ruxolitinib (Jakafi®) | JAK1, JAK2 | ~3 nM | Oncology | [12] |
| Pyrazole-benzothiazole | Multiple | 3.17 - 6.77 µM (vs cells) | Oncology | [11] |
| Pyrazolo[1,5-a]pyrimidines | PIM-1 | 0.60 - 0.67 µM | Oncology | [11] |
| Pyrazole-Indole Hybrids | CDK2 | 0.074 - 0.095 µM | Oncology | [11] |
Cyclooxygenase (COX) Enzymes: Modulating Inflammation and Pain
The inhibition of cyclooxygenase (COX) enzymes is the mechanism behind non-steroidal anti-inflammatory drugs (NSAIDs). The discovery of two isoforms, constitutive COX-1 and inducible COX-2, paved the way for the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[17]
-
Mechanism of Action & Selectivity: Pyrazole-based drugs like Celecoxib achieve their COX-2 selectivity through specific interactions with the enzyme's active site. The active site of COX-2 has a larger hydrophobic side pocket compared to COX-1. The sulfonamide group present on many pyrazole-based inhibitors fits into this side pocket, anchoring the molecule and leading to selective inhibition.[13][17][18] This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[17]
| Compound/Class | Target | Potency (IC50) / Selectivity Index (SI) | Therapeutic Area | Reference(s) |
| Celecoxib | COX-2 | IC50 = 0.28 µM / SI = 178.57 | Anti-inflammatory | [19] |
| Benzenesulfonamide-bearing Pyrazoles | COX-2 | IC50 = 38.73 - 61.24 nM / SI > 13 | Anti-inflammatory | [13] |
| Pyrazole-pyridazine hybrids | COX-2 | IC50 = 1.15 - 56.73 µM | Anti-inflammatory | [20] |
| AD 532 | COX-2 | Potent in vivo activity | Anti-inflammatory | [21] |
G-Protein Coupled Receptors (GPCRs): The Cannabinoid System
The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is involved in regulating a wide array of physiological processes. The pyrazole scaffold was central to the development of early, potent modulators of this system.[22][23]
-
CB1 Receptor Antagonists: The pyrazole derivative Rimonabant was developed as a potent and specific antagonist/inverse agonist for the CB1 receptor.[14][24] It was initially marketed as an anti-obesity agent, working by blocking the appetite-stimulating effects mediated by CB1 in the brain.[3]
-
CB2 Receptor Agonists: The CB2 receptor is primarily expressed in immune cells, making it an attractive target for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 activation.[23] Significant research has focused on developing selective pyrazole-based CB2 agonists.[25][26] Recent efforts have yielded highly potent and selective full agonists with favorable pharmacokinetic profiles for in vivo studies.[23][26]
| Compound/Class | Target | Affinity/Activity | Therapeutic Area | Reference(s) |
| Rimonabant (SR141716A) | CB1 | Potent Antagonist/Inverse Agonist | Anti-obesity (withdrawn) | [14][22][24] |
| 1,4-dihydroindeno pyrazoles | CB1 | Rigid analogs of Rimonabant | CNS Disorders | [22] |
| RNB-61 | CB2 | Full Agonist (Ki = 0.13−1.81 nM), >6,800x selective | Inflammation, Kidney Injury | [23][26] |
| Pyrazole Amide Derivatives | CB1 | Partial Agonist with peripheral selectivity | Pain | [25] |
Other Diverse and Emerging Targets
The versatility of the pyrazole scaffold extends beyond these major classes, with derivatives showing promise against a variety of other therapeutic targets.[27][28]
-
Antimicrobial Targets: Pyrazole derivatives have been identified with potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[6][29][30]
-
Neurodegenerative Disease Targets: Certain pyrazoles have been shown to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant targets in Alzheimer's and Parkinson's disease.[31][32]
-
Antiviral Targets: Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents, with demonstrated activity against a range of viruses, including coronaviruses like SARS-CoV-2.[33]
Part 3: Experimental Workflows for Target Validation and Compound Profiling
As a Senior Application Scientist, the emphasis must be on robust, reproducible, and translatable data. The following protocols represent self-validating systems for assessing the activity of novel pyrazole compounds against key target classes.
Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR)
This protocol describes a common, fluorescence-based method to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Principle: The assay measures the amount of ATP consumed during the kinase reaction. Less ATP remaining indicates higher kinase activity. The amount of ATP is quantified using a luciferase/luciferin system, where light production is proportional to ATP concentration.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human EGFR kinase, a suitable substrate peptide (e.g., Poly(Glu,Tyr) 4:1), and ATP. Dilute the pyrazole test compounds to a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Kinase Reaction: In a 384-well plate, add 5 µL of each test compound dilution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add 10 µL of a 2x enzyme/substrate mix to each well.
-
Initiate the reaction by adding 10 µL of a 2.5x ATP solution. Final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 25 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Protocol: Cellular Proliferation Assay (MTT)
This protocol assesses the cytotoxic or cytostatic effect of anticancer pyrazole compounds on a relevant cancer cell line (e.g., A549 lung cancer cells for an EGFR inhibitor).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compound in cell culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Observe the formation of purple precipitate in the wells.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the IC50 value.
Part 4: Conclusion and Future Perspectives
The pyrazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, validated by its presence in numerous clinically successful drugs that address a wide range of human diseases.[1][5] Its success is rooted in a combination of favorable physicochemical properties, synthetic accessibility, and the ability to be tailored for specific, high-affinity interactions with diverse biological targets. From the selective inhibition of COX-2 and oncogenic kinases to the modulation of GPCRs, pyrazole derivatives have consistently provided potent and effective therapeutic agents.[11][17][22]
The future for pyrazole-based drug discovery remains exceptionally bright. Emerging strategies, such as the incorporation of pyrazole scaffolds into PROTACs (PROteolysis TArgeting Chimeras) to induce targeted protein degradation, or the design of covalent inhibitors for enhanced potency and duration of action, represent exciting new frontiers. As our understanding of disease biology deepens, the proven versatility of the pyrazole core ensures it will remain an invaluable tool for medicinal chemists aiming to develop the next generation of precision medicines.[7][28]
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Methodological & Application
Application Notes & Protocols for the Utilization of (1-Ethyl-1H-pyrazol-4-YL)-propynoic Acid in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid as a potential therapeutic agent. This document outlines the scientific rationale behind its design, methodologies for target identification and validation, detailed protocols for biochemical and cellular characterization, and considerations for lead optimization.
Part 1: Scientific Rationale and Compound Overview
(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid is a novel small molecule designed with two key pharmacologically active scaffolds: a pyrazole core and a propynoic acid moiety. This unique combination suggests its potential as a targeted covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.[1][2]
-
The Pyrazole Scaffold: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[3][4][5] Its prevalence in successful therapeutics underscores its favorable drug-like properties and ability to interact with various biological targets.[3]
-
The Propynoic Acid Moiety: Propynoic acid and its derivatives are characterized by a reactive alkyne triple bond, making them valuable in the synthesis of complex pharmaceutical molecules.[6][7] In the context of drug design, this group can act as an electrophilic "warhead" that can form a covalent bond with a nucleophilic amino acid residue (such as cysteine or serine) on a target protein.[8] This covalent interaction can lead to irreversible or reversible inhibition, offering advantages in terms of potency and duration of action compared to non-covalent inhibitors.[1][9]
The strategic combination of these two moieties in (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid presents a compelling starting point for a drug discovery campaign. The pyrazole core can be envisioned to provide target specificity through non-covalent interactions, while the propynoic acid group enables covalent modification of the target, potentially leading to a highly effective therapeutic agent.
Part 2: Target Identification and Validation: Unveiling the Molecular Target
A critical first step in the development of a novel compound is the identification of its biological target(s).[10][11] A multi-pronged approach, combining computational and experimental methods, is recommended to elucidate the mechanism of action of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid.
Computational Approaches for Target Prediction
Before embarking on extensive laboratory work, in silico methods can provide valuable hypotheses about potential targets.
-
Virtual Screening: This computational technique can predict how a small molecule will interact with a wide array of protein structures.[12] Methods like molecular docking can be used to screen libraries of known protein structures to identify those with binding sites that favorably accommodate (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid.
-
Ligand-Based Similarity Searching: By comparing the structure of our compound to databases of molecules with known biological activities, we can identify potential targets based on the principle that structurally similar molecules often have similar biological functions.[12]
Experimental Approaches for Target Identification
Experimental validation is essential to confirm the computationally predicted targets and to discover novel ones.[13][14]
-
Affinity-Based Pull-Down Methods: This technique involves immobilizing the compound of interest on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[10] The captured proteins are then identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[10] By treating cell lysates with a protease in the presence and absence of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid, stabilized proteins can be identified by gel electrophoresis or mass spectrometry.
Protocol 1: Affinity-Based Pull-Down for Target Identification
This protocol outlines a general workflow for identifying protein targets of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid.
1. Materials and Reagents:
- (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid
- NHS-activated agarose beads
- Cell line of interest (e.g., a cancer cell line relevant to the therapeutic hypothesis)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- Mass spectrometry-compatible protein stain (e.g., Coomassie blue or silver stain)
2. Step-by-Step Procedure:
- Immobilization of the Compound: Covalently attach (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid to NHS-activated agarose beads following the manufacturer's instructions. A control with beads alone (or with a structurally similar but inactive compound) should be prepared in parallel.
- Cell Lysis: Harvest and lyse the cells to prepare a total protein lysate.
- Incubation: Incubate the cell lysate with the compound-conjugated beads and the control beads for several hours at 4°C with gentle rotation.
- Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.
- Elution: Elute the bound proteins from the beads using elution buffer.
- Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize with a protein stain. Excise the protein bands that are unique to the compound-treated sample and identify them using mass spectrometry.
Target Validation
Once potential targets are identified, it is crucial to validate that they are indeed responsible for the compound's biological effects.[13]
-
Druggability Assessment: Evaluate the identified target's suitability as a drug target, considering its role in the disease pathophysiology and the presence of a druggable binding pocket.[13]
-
Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the putative target protein. If the cells become resistant to (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid upon loss of the target, it provides strong evidence for a direct interaction.
Part 3: Biochemical and Cellular Characterization
Following target identification and validation, a detailed characterization of the compound's interaction with its target and its effects on cellular function is necessary.
Biochemical Assays
Biochemical assays are essential for quantifying the inhibitory activity of the compound against its purified target protein.[15]
-
Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence of varying concentrations of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15][16]
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (Kd) and kinetics of the compound to its target.[15]
Protocol 2: General Biochemical Enzyme Inhibition Assay
This protocol provides a framework for determining the IC50 value of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid against a purified enzyme.
1. Materials and Reagents:
- Purified target enzyme
- Enzyme-specific substrate
- (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid
- Assay buffer
- 96-well microplate
- Microplate reader
2. Step-by-Step Procedure:
- Prepare a serial dilution of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid in the assay buffer.
- Add the enzyme to the wells of the microplate.
- Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a defined period.
- Initiate the reaction by adding the substrate.
- Monitor the reaction rate using the microplate reader.
- Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC50 value using a suitable software.[17]
Cell-Based Assays
Cell-based assays are crucial for evaluating the compound's activity in a more physiologically relevant context.[18][19][20][21]
-
Cell Viability and Cytotoxicity Assays: These assays determine the effect of the compound on cell proliferation and survival.[18][22] Common assays include MTT, CellTiter-Glo®, and trypan blue exclusion.
-
Target Engagement Assays: These assays confirm that the compound is interacting with its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11]
-
Phenotypic Assays: These assays measure the effect of the compound on a specific cellular phenotype, such as cell migration, invasion, or apoptosis.[22]
Workflow for Cellular Characterization
Caption: A generalized workflow for the cellular characterization of a novel compound.
Part 4: Lead Optimization and Preclinical Development
Once the initial characterization is complete, the focus shifts to optimizing the compound's properties to make it a viable drug candidate.[23]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid to improve its potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic (PK) Profiling: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties in vitro and in animal models.[24][25][26] This is crucial for determining the appropriate dosing regimen and predicting its behavior in humans.[27]
-
In Vivo Efficacy Studies: Test the compound in animal models of the target disease to assess its therapeutic efficacy.
Table 1: Key Parameters in Lead Optimization
| Parameter | Description | Goal |
| Potency (IC50/EC50) | Concentration of compound required for 50% of maximal effect. | Low nanomolar range |
| Selectivity | Ratio of potency against the intended target versus off-targets. | High selectivity to minimize side effects |
| Solubility | Ability of the compound to dissolve in aqueous solutions. | High solubility for good absorption |
| Metabolic Stability | Resistance of the compound to metabolism by liver enzymes. | High stability for longer duration of action |
| In Vivo Efficacy | Therapeutic effect in a relevant animal model of disease. | Significant and dose-dependent efficacy |
Part 5: Data Analysis and Interpretation
Rigorous data analysis is essential for making informed decisions throughout the drug discovery process.
-
IC50/EC50 Determination: Use non-linear regression analysis to fit dose-response data to a sigmoidal curve to accurately determine IC50 and EC50 values.[17]
-
Statistical Analysis: Employ appropriate statistical tests to determine the significance of the observed effects.
-
Mechanism of Action (MOA) Studies: Design experiments to further elucidate how the compound inhibits its target (e.g., competitive, non-competitive, or uncompetitive inhibition).[28]
Part 6: Conclusion
(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid represents a promising starting point for the development of a novel therapeutic agent, likely a targeted covalent inhibitor. The application notes and protocols provided herein offer a comprehensive framework for its systematic evaluation, from target identification to preclinical characterization. By following these guidelines, researchers can efficiently and effectively explore the therapeutic potential of this and other novel small molecules.
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PubMed. (2014, September 25). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[10][18][19]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Retrieved from [Link]
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SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
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MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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-
Springer. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Retrieved from [Link]
Sources
- 1. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 2. Covalent Drugs | Evotec [evotec.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 6. CAS # 471-25-0, Propiolic acid, 2-Propynoic acid, Acetylenecarboxylic acid, Propargylic acid - chemBlink [chemblink.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary [nvidia.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 15. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. static.fishersci.eu [static.fishersci.eu]
- 19. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 21. miltenyibiotec.com [miltenyibiotec.com]
- 22. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 23. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 24. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scienceopen.com [scienceopen.com]
- 26. researchgate.net [researchgate.net]
- 27. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 28. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Advanced Purification Strategies for Pyrazole Scaffolds
Application Note & Protocol Guide
Introduction: The Pyrazole Challenge
The pyrazole ring is a cornerstone of modern drug discovery, featuring in blockbuster kinase inhibitors like Ruxolitinib and Celecoxib. However, its chemical nature presents a "Janus-faced" challenge during purification:
-
Amphoteric Character: The
-proton is weakly acidic ( ), while the -nitrogen is basic ( for the conjugate acid). This allows for versatile acid-base manipulations but complicates standard silica chromatography due to tailing. -
Annular Tautomerism:
-unsubstituted pyrazoles exist in rapid equilibrium between 1H- and 2H-tautomers. In solution (NMR/HPLC), this often manifests as broadened peaks or "ghost" splitting unless specific pH modifiers are employed. -
Regioisomerism:
-alkylation of asymmetric pyrazoles invariably yields a mixture of 1,3- and 1,5-substituted isomers with similar values, demanding high-resolution separation strategies.
This guide details three field-proven workflows to isolate high-purity pyrazoles, moving beyond generic "flash and pray" methods to chemically rationalized protocols.
Strategic Decision Matrix
Before selecting a technique, assess the crude mixture's profile. The following decision tree outlines the logical flow for selecting the optimal purification route.
Technique 1: The "pH-Switch" Extraction (Protocol)
Principle:
Leveraging the basicity of the
Protocol:
Reagents:
-
Organic Solvent A: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Source: 1M or 2M HCl (aq).
-
Base Source: 2M NaOH or Saturated
.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude pyrazole residue in Organic Solvent A (10 mL/g). Ensure complete dissolution; filter if insoluble solids (inorganic salts) remain.
-
Acid Extraction (The "Trap"):
-
Add 1M HCl (vol ratio 1:1 vs organic).
-
Shake vigorously for 2 minutes. The pyrazole moves to the aqueous layer as
. -
Critical Check: Measure aqueous pH to ensure it is < 2.
-
(Optional) Wash the aqueous layer with fresh EtOAc to remove entrained neutral impurities.
-
-
Basification (The "Release"):
-
Cool the aqueous acidic solution in an ice bath (neutralization is exothermic).
-
Slowly add 2M NaOH or Sat.
with stirring until pH > 10. -
Observation: The pyrazole free base will often precipitate as a white solid at this stage.
-
-
Recovery:
-
If Solid Precipitates: Filter, wash with cold water, and dry. (Highest Purity).
-
If Oily/Soluble: Extract the aqueous mixture 3x with DCM (DCM is preferred here for its high extraction efficiency of polar heterocycles).
-
Dry combined organics over
and concentrate.[3]
-
Technique 2: Chromatographic Resolution[4]
Challenge: Pyrazoles interact strongly with acidic silanol groups (
Mobile Phase Strategy Table
| Mode | Stationary Phase | Base Solvent System | Critical Modifier | Why? |
| Normal Phase (Flash) | Silica (Irregular) | DCM / Methanol | 1% | Neutralizes silica acidity; prevents tailing. |
| Normal Phase (Flash) | Silica (Irregular) | Hexane / EtOAc | None (usually) | For non-polar N-alkyl pyrazoles. |
| Reverse Phase (Prep) | C18 / C8 | Water / Acetonitrile | 0.1% TFA | Lowers pH < 2; protonates pyrazole ( |
| Reverse Phase (Prep) | C18 | Water / Methanol | 0.1% Formic Acid | Alternative to TFA; volatile for MS compatibility. |
Protocol: Regioisomer Separation (1,3- vs 1,5-isomers)
N-alkylation of unsymmetrical pyrazoles yields regioisomers. The 1,3-isomer is generally less polar than the 1,5-isomer due to dipole moment cancellation.
-
Column: High-efficiency Silica Flash Cartridge (Spherical silica, 20-40 µm).
-
Gradient:
-
Equilibrate with 100% Hexane (or Heptane).
-
Slope: 0% to 40% EtOAc over 20 Column Volumes (CV). Shallow gradients are essential.
-
-
Loading: Dry load on Celite or silica. Liquid loading in DCM often broadens early eluting bands (the 1,3-isomer).
-
Detection: UV at 254 nm.
-
Note: The 1,5-isomer often elutes after the 1,3-isomer.
-
Validation: Check fractions via 1H-NMR. The ring proton (
) chemical shift differs characteristically between isomers (typically 6.6 ppm vs 6.8 ppm).
-
Technique 3: Crystallization & Salt Formation[5]
For scale-up, chromatography is expensive. Salt formation purifies and stabilizes pyrazoles simultaneously.
Solvent Systems for Recrystallization[2][6][7][8]
-
Free Base:
-
Ethanol/Water: Dissolve in hot ethanol, add water dropwise until turbid, cool slowly.
-
Toluene: Excellent for lipophilic N-aryl pyrazoles.
-
-
Salt Formation (The "Crash" Method):
-
Dissolve pyrazole in EtOAc or Diethyl Ether .
-
Add 2M HCl in Diethyl Ether or Oxalic Acid (dissolved in minimal acetone).
-
The Pyrazolium salt precipitates instantly. Filter and wash with ether.
-
Benefit: Oxalate salts often yield highly crystalline solids suitable for X-ray diffraction.
-
Visualizing the Workflow
The following diagram illustrates the "Acid-Base Switch" mechanism, the most robust method for removing non-basic synthetic byproducts.
References
-
BenchChem. Recrystallization of pyrazole derivatives using a Binary Solvent System.Link
-
Fustero, S. et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link
-
Sielc Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.Link
-
ZeptoMetrix. Mobile Phase Modifiers for HPLC and LC/MS.Link
-
Chemistry LibreTexts. Acid-Base Extraction.Link
-
Google Patents. Method for purifying pyrazoles (WO2011076194A1).Link
Sources
Advanced One-Pot Synthesis of Pyrazole Derivatives
Application Note & Protocol Guide
Abstract
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. While traditional synthesis often requires multi-step isolation of unstable intermediates (e.g., hydrazones or chalcones), modern one-pot methodologies offer superior atom economy, reduced waste, and higher throughput. This guide details three distinct, field-validated protocols: a robust "Green" Knorr condensation, a complex Multicomponent Reaction (MCR) for fused systems, and a high-precision Regioselective Cycloaddition.
Part 1: Strategic Considerations & Mechanism
Before selecting a protocol, the researcher must address the two primary challenges in pyrazole synthesis: Regioselectivity and Green Compatibility .
The Regioselectivity Challenge
In the reaction between a substituted hydrazine (
-
Electronic Control: Electron-withdrawing groups on the dicarbonyl tend to direct nucleophilic attack, but this is often eroded by solvent effects.
-
Steric Control: Bulky hydrazine substituents favor the less sterically hindered carbonyl, but often result in mixtures (e.g., 60:40 ratios).
-
Solution: For strict regiocontrol, avoid standard Knorr conditions. Use Protocol 3 (Tosylhydrazone/Alkyne cycloaddition) which guarantees 1,3,5-substitution via a specific mechanistic pathway.
Green Chemistry & Solvent Effects[1][2]
-
Water: Surprisingly effective for hydrophobic substrates due to the "on-water" effect, where hydrophobic interactions accelerate reaction rates at the phase boundary.
-
Fluorinated Alcohols (TFE, HFIP): These solvents can dramatically enhance regioselectivity (up to 99:1) by hydrogen-bonding to specific carbonyls, altering their electrophilicity [1].
Part 2: Experimental Protocols
Protocol 1: The "Green Knorr" – Ammonium Acetate Mediated Synthesis
Application: Rapid generation of simple 3,5-dimethyl or 3,5-diaryl pyrazoles. Mechanism: Acid-catalyzed condensation followed by cyclodehydration. Key Advantage: Self-validating via precipitation; no chromatography required for most substrates.
Reagents:
-
1,3-Dicarbonyl (e.g., Acetylacetone or 1,3-Diphenyl-1,3-propanedione): 1.0 mmol
-
Hydrazine Hydrate (80%) or Phenylhydrazine: 1.1 mmol
-
Ammonium Acetate (
): 20 mol% (Catalyst) -
Solvent: Water (3 mL) or Ethanol (if substrates are highly insoluble).
Step-by-Step Workflow:
-
Setup: In a 10 mL round-bottom flask, dissolve
(15 mg) in Water (3 mL). -
Addition: Add the 1,3-dicarbonyl compound. Stir for 2 minutes at Room Temperature (RT).
-
Cyclization: Add Hydrazine dropwise. Observation: An immediate exotherm or color change (yellowing) typically occurs.
-
Reaction: Stir at RT for 15–30 minutes. If the product does not precipitate, heat to 60°C for 1 hour.
-
Validation (TLC): Check consumption of dicarbonyl (usually UV active).
-
Work-up:
-
Solid Product: Filter the precipitate, wash with ice-cold water (2 x 2 mL).
-
Oily Product: Extract with Ethyl Acetate (3 x 5 mL), dry over
, and concentrate.
-
Yield: Typically 85–95%.
Protocol 2: Multicomponent Reaction (MCR) – Synthesis of Pyrano[2,3-c]pyrazoles
Application: Creating fused heterocyclic systems (drug-like scaffolds) in a single step.
Mechanism: Four-component domino reaction: Knoevenagel condensation
Reagents:
-
Ethyl Acetoacetate: 1.0 mmol
-
Hydrazine Hydrate: 1.0 mmol
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
Malononitrile: 1.0 mmol
-
Catalyst: Piperidine (5 mol%) or L-Proline (10 mol%)
-
Solvent: Ethanol/Water (1:1, 4 mL)
Step-by-Step Workflow:
-
Pre-formation (In Situ): Mix Ethyl Acetoacetate and Hydrazine in the solvent. Stir for 5 mins to form the pyrazolone intermediate (often visible as a white suspension).
-
MCR Initiation: Add the Aldehyde, Malononitrile, and Catalyst to the same pot.
-
Reflux: Heat the mixture to reflux (80°C) for 30–60 minutes.
-
Self-Validation: The reaction mixture typically solidifies or becomes a thick slurry upon completion.
-
Purification: Cool to RT. Filter the solid. Wash with cold Ethanol. Recrystallize from Ethanol if necessary.
Yield: 80–92%.
Protocol 3: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
Application: Precision synthesis where isomer purity is critical. Mechanism: In situ generation of diazo compounds from tosylhydrazones, followed by [3+2] cycloaddition with alkynes.[1]
Reagents:
-
N-Tosylhydrazone (derived from aldehyde): 1.0 mmol
-
Terminal Alkyne (e.g., Phenylacetylene): 1.2 mmol
-
Base:
or (2.0 equiv) -
Solvent: 1,4-Dioxane (5 mL)
-
Temperature: 110°C
Step-by-Step Workflow:
-
Preparation: In a sealed tube, combine the N-Tosylhydrazone and Base in Dioxane.
-
Diazo Generation: Heat to 70°C for 20 mins. Note: Nitrogen gas evolution may be observed.
-
Cycloaddition: Add the Terminal Alkyne. Seal the tube and heat to 110°C for 4–6 hours.
-
Monitoring: Monitor by TLC. The disappearance of the tosylhydrazone spot indicates completion.
-
Work-up: Cool to RT. Dilute with water. Extract with DCM.
-
Purification: Silica gel column chromatography (Hexane/EtOAc) is usually required to remove tosyl byproducts.
Yield: 70–85% (Single Regioisomer).
Part 3: Visualization & Data
Mechanism of MCR (Pyrano[2,3-c]pyrazole)
The following diagram illustrates the convergent pathways in Protocol 2.
Figure 1: Convergent mechanistic pathway for the 4-component synthesis of pyrano[2,3-c]pyrazoles.
Catalyst Comparison for Pyrazole Synthesis
A comparison of catalytic efficiency based on recent literature [2][3].
| Catalyst System | Reaction Time | Yield (%) | Conditions | Green Score |
| Ammonium Acetate | 20-40 min | 85-95 | Water/EtOH, RT | High |
| Piperidine | 30-60 min | 80-92 | Reflux, EtOH | Moderate |
| Ionic Liquid [bmim][BF4] | 15-30 min | 90-96 | 60°C, Solvent-free | High |
| Nano-ZnO | 2-3 hours | 88-94 | Water, 50°C | High |
| SnCl2 | 1.5 hours | 75-85 | Reflux, EtOH | Low |
Part 4: Troubleshooting & Self-Validation
-
The "Oil" Problem: In Protocol 1, if the product oils out instead of precipitating, it indicates either (a) the product has a low melting point or (b) impurities (unreacted ketone) are present. Fix: Scratch the flask wall with a glass rod to induce nucleation or cool to 0°C.
-
Regioisomer Check (NMR): For Protocol 3, verify regioselectivity using NOESY NMR. A correlation between the pyrazole-H4 proton and the
group (on Nitrogen) confirms 1,5-substitution; lack of correlation suggests 1,3-substitution (depending on specific geometry). -
Color Change: In MCRs (Protocol 2), the reaction often transitions from yellow to orange/red and then precipitates a white/pale solid. If the solution stays dark red without precipitation, the cyclization step may be stalled. Add more base (Piperidine).
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link
-
Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes. BenchChem. Link
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. Link
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters. Link
-
Ligand Free One-Pot Synthesis of Pyrano[2,3-c]pyrazoles in Water Extract of Banana Peel. Frontiers in Chemistry. Link
Sources
Application Notes and Protocols for the Analytical Characterization of Pyrazoles
Introduction: The Significance of Pyrazole Characterization
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and materials science. Their derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anti-obesity, and anti-tumor properties.[1] The precise structural confirmation, purity assessment, and physicochemical characterization of these molecules are not merely procedural formalities; they are fundamental to ensuring the safety, efficacy, and reproducibility of novel chemical entities in the drug development pipeline and beyond.[2][3]
This comprehensive guide provides a suite of detailed application notes and validated protocols for the analytical characterization of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical, step-by-step methodologies required for robust and reliable characterization. Adherence to these methods supports regulatory compliance and upholds the principles of Good Laboratory Practice (GLP), ensuring data integrity and confidence in research outcomes.[4][5][6]
A Multi-Modal Approach to Unambiguous Characterization
A single analytical technique is rarely sufficient for the complete characterization of a novel pyrazole. A multi-modal, orthogonal approach is essential to build a comprehensive and irrefutable data package.[7] This guide will detail the strategic application of spectroscopic and chromatographic techniques to elucidate structure, confirm molecular weight, determine purity, and identify functional groups.
The logical workflow for characterizing a newly synthesized pyrazole derivative is a crucial aspect of an efficient research and development process. It ensures that the most informative data is acquired at each stage, guiding subsequent experimental decisions.
Logical Workflow for Pyrazole Characterization
Caption: A logical workflow for the comprehensive characterization of a novel pyrazole derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the precise molecular structure of pyrazole derivatives in solution.[8][9] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Causality Behind Experimental Choices in NMR
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environments (shielding/deshielding), and their proximity to other protons through spin-spin coupling. For pyrazoles, the chemical shift of the N-H proton (if present) is often a broad signal in the 10-14 ppm range.
-
¹³C NMR: This experiment reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic and provide valuable structural information.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for identifying quaternary carbons and piecing together the molecular structure.[8][9]
-
Protocol: NMR Analysis of a Pyrazole Derivative
Objective: To obtain high-resolution 1D and 2D NMR spectra for structural elucidation.
Materials:
-
Pyrazole sample (5-20 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole sample for ¹H NMR or 15-20 mg for ¹³C and 2D NMR experiments.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Common solvents include chloroform-d (CDCl₃) for many organic-soluble pyrazoles and dimethyl sulfoxide-d₆ (DMSO-d₆) for less soluble compounds or to better observe exchangeable protons like N-H.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR to achieve a good signal-to-noise ratio.
-
-
2D NMR Acquisition:
-
COSY: Use a standard COSY pulse sequence. The spectral width in both dimensions should encompass all proton signals.
-
HSQC: Use a standard HSQC pulse sequence optimized for one-bond ¹J(CH) couplings (typically around 145 Hz).
-
HMBC: Use a standard HMBC pulse sequence optimized for long-range ²J(CH) and ³J(CH) couplings (typically 4-8 Hz).
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to assemble the molecular structure.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and, depending on the ionization method, valuable structural information through fragmentation patterns.[10][11]
Causality Behind Experimental Choices in MS
-
Electrospray Ionization (ESI): A soft ionization technique ideal for determining the molecular weight of polar pyrazole derivatives. It typically produces the protonated molecule [M+H]⁺.[7]
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a reproducible fingerprint that can help in structural elucidation and is particularly useful when coupled with Gas Chromatography (GC).[12]
Protocol: ESI-MS Analysis of a Pyrazole Derivative
Objective: To confirm the molecular weight of the pyrazole derivative.
Materials:
-
Pyrazole sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Formic acid (for enhancing ionization)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole sample (approximately 0.1 mg/mL) in an appropriate HPLC-grade solvent.
-
A small amount of formic acid (0.1%) can be added to the solution to promote protonation and enhance the signal in positive ion mode.
-
-
Instrument Setup:
-
Set the mass spectrometer to operate in positive ion mode.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the observed molecular weight with the calculated theoretical molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantifying with Precision
HPLC is the workhorse technique for determining the purity of pyrazole derivatives and for quantifying their concentration in various matrices.[2] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Causality Behind Experimental Choices in HPLC
-
Reverse-Phase HPLC: This is the most common mode of HPLC for the analysis of moderately polar to nonpolar pyrazoles. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[13]
-
UV Detection: Pyrazole rings contain a chromophore that absorbs UV light, making UV detection a highly suitable and sensitive method for their analysis.[14][15] A photodiode array (PDA) detector can be used to acquire the UV spectrum of each peak, aiding in peak identification and purity assessment.
Protocol: Reverse-Phase HPLC Purity Analysis of a Pyrazole Derivative
Objective: To determine the purity of a pyrazole sample.
Materials:
-
Pyrazole sample
-
Pyrazole reference standard (if available)
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Acid modifier (e.g., formic acid, trifluoroacetic acid)
-
HPLC system with a C18 column and a UV/PDA detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare the aqueous mobile phase (Mobile Phase A) by adding 0.1% formic acid to HPLC-grade water.
-
The organic mobile phase (Mobile Phase B) is typically HPLC-grade acetonitrile or methanol.
-
Degas both mobile phases.
-
-
Sample Preparation:
-
Prepare a stock solution of the pyrazole sample in a suitable solvent (e.g., a mixture of the mobile phases) at a concentration of approximately 0.5-1.0 mg/mL.[2]
-
If a reference standard is available, prepare a solution at a similar concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (typical)
-
Mobile Phase: A gradient or isocratic elution can be used. A typical starting point for a gradient is 95% A to 5% A over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the pyrazole has significant absorbance (e.g., 210-260 nm).
-
-
Data Acquisition and Analysis:
-
Inject the sample solution.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.
-
| Parameter | Typical Value/Range | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution for a wide range of pyrazole derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and MS compatibility. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV/PDA (210-260 nm) | Pyrazoles typically have strong UV absorbance in this range. |
Table 1: Typical HPLC Parameters for Pyrazole Analysis
Gas Chromatography (GC): For Volatile Pyrazole Derivatives
For pyrazole derivatives that are thermally stable and volatile, Gas Chromatography (GC) is an excellent high-resolution technique for separation and purity analysis, often coupled with mass spectrometry (GC-MS) for definitive peak identification.[16][17]
Protocol: GC-MS Analysis of a Volatile Pyrazole Derivative
Objective: To assess the purity and confirm the identity of a volatile pyrazole derivative.
Materials:
-
Pyrazole sample
-
Volatile solvent (e.g., dichloromethane, ethyl acetate)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.
-
-
GC-MS Conditions:
-
Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[7]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).[7]
-
-
Data Analysis:
-
Analyze the chromatogram for purity.
-
Analyze the mass spectrum of the main peak to confirm its identity through its molecular ion and fragmentation pattern.
-
Complementary Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For pyrazoles, characteristic vibrational bands can confirm the presence of N-H, C=N, C=C, and C-H bonds.
Protocol: FTIR Analysis
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[7]
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
-
Data Acquisition:
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
| Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H stretch | 3100-3500 (can be broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=N stretch | 1600-1680 |
| C=C stretch (ring) | 1400-1600 |
Table 2: Characteristic FTIR Absorption Bands for Pyrazoles
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation in the pyrazole system. The absorption maximum (λmax) is a characteristic property of a given pyrazole derivative.[14][15] The absorption maximum for the pyrazole core is typically around 203-206 nm, attributed to a π–π* electronic transition.[14][18]
Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
-
Data Acquisition:
-
Acquire the UV-Vis spectrum, typically from 200-400 nm.
-
Determine the wavelength of maximum absorbance (λmax).
-
Single Crystal X-ray Crystallography: The Definitive Structure
For crystalline pyrazole derivatives, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[1][19][20] This technique is invaluable for confirming stereochemistry and studying intermolecular interactions.
Protocol: X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
-
Data Collection and Structure Solution:
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data.
-
Solve and refine the crystal structure using specialized software.
-
Trustworthiness and Method Validation
Every protocol described must be part of a self-validating system. For methods intended for quality control or regulatory submissions, validation is mandatory. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, analytical procedures must be validated to demonstrate their suitability for the intended purpose.[21][22][23][24] Key validation characteristics include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[21]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[21]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21]
All analytical work, especially in a regulated environment, should be conducted following the principles of Good Laboratory Practice (GLP) to ensure the quality, reliability, and integrity of the data.[4][5][6][25] This includes proper documentation, instrument calibration, and maintenance of records.[26]
Conclusion
The comprehensive characterization of pyrazole derivatives is a critical undertaking that relies on the strategic application of a suite of orthogonal analytical techniques. By following the detailed protocols and logical workflow presented in this guide, researchers can ensure the unambiguous identification, purity assessment, and structural elucidation of these important molecules. The integration of sound scientific principles with validated methodologies and adherence to quality standards like GLP and ICH guidelines is paramount for generating reliable and defensible data in both academic and industrial research settings.
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995, June). Available from: [Link]
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Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate. Available from: [Link]
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New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC. Available from: [Link]
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Structure Elucidation of a Pyrazolo[21][22]pyran Derivative by NMR Spectroscopy. (2025, October 16). Available from: [Link]
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2024, December 23). Available from: [Link]
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Publishing. Available from: [Link]
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC. Available from: [Link]
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Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16). Available from: [Link]
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UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Available from: [Link]
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Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties - MDPI. (2023, September 9). Available from: [Link]
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). Available from: [Link]
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Structure Elucidation of a Pyrazolo[21][22]pyran Derivative by NMR Spectroscopy - MDPI. (2007, May 24). Available from: [Link]
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Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Available from: [Link]
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. Available from: [Link]
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FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. Available from: [Link]
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Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026, January 27). Available from: [Link]
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The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study | The Journal of Organic Chemistry - ACS Publications. (2006, August 3). Available from: [Link]
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Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF. Available from: [Link]
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STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Available from: [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024, November 22). Available from: [Link]
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Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. (2022, July 15). Available from: [Link]
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New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Available from: [Link]
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Determination of Six Pyrazole Fungicides in Grape Wine by Solid-Phase Extraction and Gas Chromatography–Tandem Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. (2016, April 25). Available from: [Link]
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Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles | Analytical Chemistry - ACS Publications. Available from: [Link]
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Application Notes and Protocols for the Use of Pyrazoles as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the utilization of pyrazole derivatives as potential anticancer agents. The unique chemical architecture of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has established it as a "privileged scaffold" in medicinal chemistry.[1][2] This document offers an in-depth exploration of the mechanisms of action, protocols for evaluation, and key considerations for researchers in the field of oncology drug discovery.
Introduction: The Rationale for Pyrazoles in Oncology
The pyrazole scaffold is a cornerstone in the design of targeted anticancer therapies due to its versatile chemical nature, which allows for diverse substitutions, leading to compounds with high affinity and selectivity for various biological targets.[3][4] Numerous pyrazole derivatives have been successfully developed and have received FDA approval for cancer treatment, including Crizotinib, Encorafenib, and Ruxolitinib, underscoring the clinical significance of this heterocyclic motif.[5] These agents function by modulating key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
The rationale for employing pyrazoles as anticancer agents is rooted in their ability to be tailored to interact with a wide array of oncogenic proteins. These include, but are not limited to, protein kinases, cell cycle regulators, and signaling molecules involved in angiogenesis.[3][4] The following sections will delve into the specific mechanisms and provide practical protocols for the preclinical evaluation of novel pyrazole-based compounds.
Mechanisms of Action: A Multi-Targeted Approach
Pyrazole derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key enzymes and signaling pathways that are dysregulated in cancer.
Kinase Inhibition: A Dominant Paradigm
A primary mechanism of action for many pyrazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cellular processes.[2]
-
Cyclin-Dependent Kinases (CDKs): Pyrazole-containing compounds have been developed as potent inhibitors of CDKs, such as CDK2.[1][6] By inhibiting CDKs, these agents can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[7]
-
BRAF Kinase: The BRAF protein is a key component of the MAPK/ERK signaling pathway, and mutations in the BRAF gene are prevalent in various cancers, particularly melanoma.[8] Pyrazole-based inhibitors, such as Encorafenib, have been designed to target mutant BRAF, thereby inhibiting downstream signaling and tumor growth.[3][9]
-
Janus Kinases (JAKs): The JAK/STAT signaling pathway is often constitutively activated in hematological malignancies.[10][11] Pyrazole derivatives like Ruxolitinib act as potent inhibitors of JAK1 and JAK2, leading to the suppression of this pathway and a reduction in myeloproliferation.[12]
-
Receptor Tyrosine Kinases (RTKs): Pyrazole scaffolds have been incorporated into inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11][13] Inhibition of these receptors can block signaling pathways that promote cell proliferation, angiogenesis, and metastasis.
The following diagram illustrates the inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based agent.
Other Anticancer Mechanisms
Beyond kinase inhibition, pyrazole derivatives have demonstrated a range of other anticancer activities:
-
Tubulin Polymerization Inhibition: Some pyrazole compounds can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[13]
-
Induction of Apoptosis: Many pyrazole derivatives can trigger programmed cell death (apoptosis) through various mechanisms, including the modulation of pro- and anti-apoptotic proteins.
-
DNA Intercalation: Certain pyrazole structures have been shown to bind to the minor groove of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.[3]
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative pyrazole-based compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) |
| Celecoxib | COX-2 | MCF-7 | Breast Cancer | 25.2 - 37.2[14] |
| HCT-116 | Colon Cancer | ~37[14] | ||
| HepG2 | Liver Cancer | ~28[14] | ||
| Compound 15 | Tubulin | MCF-7 | Breast Cancer | 0.042[13] |
| PC3 | Prostate Cancer | 0.61[13] | ||
| A549 | Lung Cancer | 0.76[13] | ||
| Compound 23 | EGFR | A549 | Lung Cancer | 0.5132[13] |
| Compound 42 | BRAF | WM266.4 | Melanoma | 0.12[1] |
| MCF-7 | Breast Cancer | 0.16[1] | ||
| AT7519 | CDKs | HCT-116 | Colon Cancer | 0.04 - 0.94[14] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are fundamental for the in vitro evaluation of novel pyrazole-based anticancer agents. The causality behind the choice of these assays lies in their ability to provide a comprehensive preclinical assessment of a compound's efficacy and mechanism of action. Cell-based assays are crucial as they offer a more biologically relevant system compared to purely biochemical assays, providing insights into a compound's effects within a cellular context.[15][16][17][18]
The following diagram outlines a general experimental workflow for the preclinical evaluation of pyrazole anticancer agents.
Caption: A generalized experimental workflow for evaluating pyrazole anticancer agents.
Protocol 1: Cell Viability Assessment using MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][19] It is a fundamental first step to determine the dose-dependent effect of a novel compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Pyrazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[4][21]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[4][20]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19][21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It is used to quantify the extent to which a pyrazole compound induces apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.[5][22]
Materials:
-
Flow cytometer
-
Cancer cell lines
-
Pyrazole compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at various concentrations (including a vehicle control) for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[5][8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[23]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5][23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[5][8]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Rationale: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. It is used to assess whether a pyrazole compound induces cell cycle arrest at a specific phase. PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[3]
Materials:
-
Flow cytometer
-
Cancer cell lines
-
Pyrazole compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Cell Treatment: Seed cells and treat with the pyrazole compound as described for the apoptosis assay.
-
Cell Harvesting: Collect cells by trypsinization, and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in cold PBS, and then add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[24][25][26]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).[24][26]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be represented as fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Western Blotting for Target Engagement and Pathway Modulation
Rationale: Western blotting is a technique used to detect specific proteins in a sample.[27][28] In the context of pyrazole anticancer agents, it is essential for confirming that the compound engages its intended target (e.g., by assessing the phosphorylation status of a target kinase) and for investigating the downstream effects on signaling pathways.[27]
Materials:
-
SDS-PAGE gels
-
Transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (specific to the target protein and its phosphorylated form, as well as downstream signaling proteins and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the pyrazole compound, then lyse the cells in lysis buffer to extract total protein.[29]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (nitrocellulose or PVDF).[27][28]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[30]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[29][30]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29][30]
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[30]
-
Analysis: Analyze the band intensities to determine the relative protein expression or phosphorylation levels. Normalize to a loading control to ensure equal protein loading.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent and selective pyrazole-based anticancer agents relies heavily on understanding the structure-activity relationship (SAR).[31][32] SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.
The following diagram illustrates a hypothetical SAR for a pyrazole-based kinase inhibitor.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Ethyl-1H-pyrazol-4-yl)-propynoic Acid
Ticket ID: PYR-404-YIELD Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Yield and Purity for Pyrazole-Alkynyl Carboxylic Acids
Executive Summary
The synthesis of (1-Ethyl-1H-pyrazol-4-yl)-propynoic acid is notoriously difficult due to the inherent instability of the alkynyl carboxylic acid moiety. The conjugation of the electron-rich pyrazole ring with the electron-withdrawing carboxylic acid through an alkyne spacer creates a "push-pull" system susceptible to decarboxylation and polymerization .
This guide moves away from the low-yielding "Direct Sonogashira" (coupling with propiolic acid) and advocates for a robust Two-Stage Protocol :
-
Construction: Synthesis of the terminal alkyne intermediate.
-
Functionalization: Mild, Silver/Cesium-mediated carboxylation.
Workflow Decision Matrix
Before beginning, verify your current pathway against our recommended logic flow.
Figure 1: Strategic decision tree. Route A often fails due to the thermal instability of propiolic acid under Sonogashira conditions. Route B is the industry standard for high-value intermediates.
Module 1: The Precursor (The "Hidden" Yield Killer)
Target: 4-Ethynyl-1-ethyl-1H-pyrazole Critical Failure Point: Incomplete conversion or "Glaser" homocoupling during the Sonogashira step.
Protocol Optimization
Instead of standard conditions, use a Copper-Free or Slow-Addition protocol if homocoupling is observed (dimer formation).
| Parameter | Standard Protocol (Low Yield Risk) | Optimized Protocol (High Yield) | Mechanism of Improvement |
| Catalyst | Bidentate ligands (dppf) prevent catalyst decomposition by the pyrazole nitrogen. | ||
| Alkyne Source | Acetylene gas | TMS-Acetylene | Liquid handling is precise; TMS group protects against side reactions. |
| Base | Sterically hindered secondary amines reduce nucleophilic attack on the product. | ||
| Atmosphere | Nitrogen balloon | Argon Sparging (20 min) | Removes dissolved |
Step-by-Step Workflow
-
Charge: 4-iodo-1-ethylpyrazole (1.0 eq),
(3 mol%), and CuI (2 mol%) in dry THF/DIPA (1:1). -
Degas: Sparge with Argon for 15 minutes. Do not skip this.
-
Add: TMS-Acetylene (1.2 eq) dropwise at RT.
-
Heat: Stir at 50°C for 4-6 hours.
-
Deprotection: Treat crude TMS-intermediate with
(1.5 eq) in MeOH at RT for 1 hour. -
Isolate: The resulting 4-ethynyl-1-ethylpyrazole is volatile. Do not rotovap to dryness at high vacuum. Keep in solution if possible.
Module 2: Carboxylation (The Yield Maker)
Target: (1-Ethyl-1H-pyrazol-4-yl)-propynoic acid
Issue: Traditional lithiation (n-BuLi +
Recommended Solution: Silver/Cesium-Mediated Carboxylation This method operates under mild conditions and avoids strong bases, significantly preserving the integrity of the propynoic acid moiety.
The Mechanism (Why this works)
Unlike lithiation, which relies on pKa, this method uses a soft metal (
Figure 2: Silver-catalyzed C-H carboxylation pathway.
Optimized Protocol
Reference: Adapted from Zhang et al. (Org.[1] Lett. 2011) [1][2]
-
Setup: Use a sealed tube or pressure flask.
-
Reagents:
-
4-Ethynyl-1-ethylpyrazole (1.0 eq)
- (1.5 eq) — Must be anhydrous/dried.
- (Catalytic, 2-5 mol%)
-
Solvent: DMF (0.2 M concentration)
-
-
Reaction:
-
Purge headspace with
(balloon pressure is sufficient, approx 1 atm). -
Heat to 50°C for 12 hours.
-
-
Workup (CRITICAL):
-
The reaction yields the cesium salt.
-
Dilute with water. Wash with EtOAc (removes unreacted alkyne).
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH ~3.0. Do not go below pH 2.
-
Why? Highly acidic conditions promote decarboxylation of propiolic acids.
-
Extract immediately with EtOAc, dry over
, and concentrate at <30°C .
-
FAQ: Troubleshooting Common Failures
Q: My product turns into a black tar during the Sonogashira step. A: This is "Palladium Black" precipitation coupled with polymer formation.
-
Fix: Your pyrazole nitrogen is coordinating to the Pd, stripping ligands off the metal. Switch to
(the ferrocene ligand is tighter binding) and increase catalyst loading to 5 mol%.
Q: I see the product on TLC, but I lose it after column chromatography. A: Alkynyl carboxylic acids bind irreversibly to silica gel or decarboxylate on the column.
-
Fix: Do not use silica chromatography for the final acid. Purify via Acid-Base Extraction only. If you must use a column, use Reverse Phase (C18) with 0.1% Formic Acid, or treat normal phase silica with 1%
(though this gives the salt).
Q: The yield is low (30%) using n-BuLi/CO2. A: Lithium bases are too strong and can cause deprotonation at the pyrazole C3/C5 positions or ring opening.
-
Fix: Switch to the
method described in Module 2. It is chemoselective for the alkyne proton.
References
-
Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2. Zhang, X., Zhang, W. Z., Ren, X., Zhang, L. L., & Lu, X. B.[1] (2011).[1][2][3] Organic Letters, 13(9), 2402–2405. [Link]
-
Recent Advances in Sonogashira Reactions. Chinchilla, R., & Nájera, C.[2] (2011).[1][2][3] Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
The Direct Carboxylation of Terminal Alkynes with Carbon Dioxide. Yu, D., & Zhang, Y.[1] (2010).[4] PNAS, 107(47), 20184–20189. [Link]
Sources
- 1. Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2 [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Pd-catalyzed decarboxylative coupling of propiolic acids: one-pot synthesis of 1,4-disubstituted 1,3-diynes via Sonogashira-homocoupling sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
common side reactions in pyrazole synthesis
Status: Online 🟢 | Tier: Level 3 (Senior Scientist Support)
Welcome to the Pyrazole Synthesis Support Center. This guide is structured as a dynamic troubleshooting interface for researchers encountering non-trivial failures in pyrazole construction. We move beyond basic textbook definitions to address the kinetic traps, thermodynamic sinks, and regiochemical paradoxes inherent to this heterocycle.
Ticket #01: The Regioselectivity Crisis (Knorr Synthesis)
User Report: "I reacted my unsymmetrical 1,3-diketone with methylhydrazine, expecting the 1,3-isomer. I received a difficult-to-separate 60:40 mixture of 1,3- and 1,5-isomers."
Technical Diagnosis
In the Knorr synthesis, regioselectivity is dictated by the competition between the two nucleophilic nitrogens of the hydrazine and the two electrophilic carbonyls of the 1,3-diketone.[1] This is not random; it is a deterministic outcome of Steric vs. Electronic Control .
-
The Mechanism: The reaction proceeds via an initial hydrazone intermediate. The regiochemistry is locked in the first nucleophilic attack.
-
The Conflict:
-
Neutral Conditions: The most nucleophilic nitrogen (usually the substituted NH in alkylhydrazines) attacks the most electrophilic carbonyl.
-
Acidic Conditions: Protonation activates the carbonyls. However, it also protonates the hydrazine. The less substituted nitrogen becomes the primary nucleophile because the substituted nitrogen is more basic and therefore "deactivated" by protonation.
-
Troubleshooting Protocol: The "Switch" Method
To fix your ratio, you must force the reaction under either strict Steric or Electronic control.
Step 1: Analyze your Substrate
-
Case A: Steric Bias: One carbonyl has a bulky group (
-Bu, Ph) and the other is small (Me). -
Case B: Electronic Bias: One carbonyl is adjacent to an electron-withdrawing group (CF
).
Step 2: Select the Condition (The Protocol)
| Desired Outcome | Reaction Condition | Mechanistic Driver |
| 1,5-Isomer (Steric Control) | Solvent: EthanolAdditive: HCl (1 eq)Temp: Reflux | Acid protonates the substituted hydrazine nitrogen ( |
| 1,3-Isomer (Electronic Control) | Solvent: HFIP (Hexafluoroisopropanol) or TFEAdditive: None (Neutral)Temp: RT to 40°C | Fluorinated alcohols activate the carbonyl via H-bonding without protonating the hydrazine. The more nucleophilic |
Visual Logic: Regioselectivity Decision Tree
Caption: Decision logic for selecting reaction conditions to force regioselectivity in Knorr synthesis.
Ticket #02: The "Sticky" Situation (Azine Formation)
User Report: "My reaction turned into a yellow/orange sludge. NMR shows a complex mixture, and mass spec suggests a dimer (MW = 2x Ketone + Hydrazine)."
Technical Diagnosis
You have encountered Azine Formation .[2][3][4] Instead of the hydrazine condensing with one diketone to form a ring, the hydrazine (which has two reactive ends) has reacted with two separate diketone molecules. This "bridge" prevents cyclization.
-
Root Cause: Localized excess of the carbonyl compound. If you add hydrazine to the ketone, the first drops of hydrazine see a huge excess of electrophile, leading to double condensation.
Corrective Workflow: The Inverse Addition Protocol
The standard "dump and stir" method fails here. You must maintain a high local concentration of hydrazine relative to the ketone.
-
Preparation: Dissolve your hydrazine (or salt + acetate buffer) in the solvent (EtOH or MeOH).
-
Setup: Place the hydrazine solution in the flask.
-
Addition: Dissolve the 1,3-diketone in a minimal amount of solvent.
-
Execution: Add the diketone dropwise to the stirring hydrazine solution at 0°C.
-
Why? This ensures every molecule of ketone entering the flask is surrounded by hydrazine, statistically favoring the 1:1 hydrazone formation (the precursor to the ring) over the 2:1 azine.
-
Ticket #03: Post-Synthetic N-Alkylation Roulette
User Report: "I have a neutral pyrazole ring. When I alkylate it with MeI/Base, I get a mixture of N1- and N2-methylated products. How do I control this?"
Technical Diagnosis
Neutral pyrazoles exist in a tautomeric equilibrium (
-
Sterics: Alkylation usually favors the nitrogen furthest from bulky C3/C5 substituents.
-
Coordination: Certain metal ions can chelate to the N2 nitrogen, blocking it or directing the alkylating agent.
Optimization Matrix
| Factor | Strategy | Effect on Selectivity |
| Base Cation | Use NaH vs. K₂CO₃ | Na⁺ is a "tight" cation (hard). K⁺/Cs⁺ are "loose" (soft). Large cations (Cs⁺) often favor the thermodynamically stable isomer (sterically less hindered). |
| Solvent | DMF/DMSO vs. THF | Polar aprotic solvents (DMF) separate the ion pair, increasing the reactivity of the "naked" anion, often reducing selectivity. Non-polar solvents (Toluene) with phase transfer catalysts can improve steric control. |
| Reagent | Michael Acceptors | Reacting pyrazoles with acrylates (Michael addition) is often highly selective for the N1 position due to reversible thermodynamics. |
Visual Logic: Alkylation Pathway
Caption: Divergent pathways for N-alkylation based on steric vs. chelation control.
Ticket #04: The "Stalled" Oxidation (Pyrazolines)
User Report: "My mass spec shows [M+2] as the major peak. I have the dihydro-pyrazole (pyrazoline), not the aromatic pyrazole."
Technical Diagnosis
This is common when using
Resolution Protocol
You need an oxidative dehydrogenation step.
-
Method A (The Cleanest): DDQ Oxidation
-
Method B (The Cheapest): Aerobic Oxidation
-
Switch solvent to DMSO or Acetic Acid.
-
Bubble air through the heated solution (80°C).
-
Note: Slow, but effective for electron-rich systems.
-
References
-
Regioselectivity in Knorr Synthesis
- Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011.
-
Source:
-
Tautomerism and N-Alkylation
- Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.
-
Source:
-
Fluorinated Solvents in Pyrazole Synthesis
-
Azine Formation & Prevention
- Glaser, R., et al. "Azines: Synthesis, Structure, and Properties." Journal of Organic Chemistry.
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct Synthesis of Symmetrical Azines from Alcohols and Hydrazine Catalyzed by a Ruthenium Pincer Complex: Effect of Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid
Introduction
Welcome to the technical support guide for (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid. This document is intended for researchers, medicinal chemists, and formulation scientists utilizing this compound in their experimental workflows. The unique structure of this molecule, combining a stable pyrazole heterocycle with a reactive propynoic acid moiety, presents specific stability challenges that can impact experimental reproducibility, yield, and analytical purity. This guide provides in-depth, practical advice in a question-and-answer format to help you anticipate, troubleshoot, and manage these stability issues effectively. Our goal is to explain the causality behind these phenomena and provide robust protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
Q1: What are the primary stability concerns associated with (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid?
The principal stability concern arises not from the 1-ethyl-pyrazole ring, which is generally robust, but from the propynoic acid (also known as propiolic acid) functional group. Propynoic acid and its derivatives are susceptible to degradation, most notably through decarboxylation —the loss of carbon dioxide (CO₂) to form the corresponding terminal alkyne, 1-ethyl-4-ethynyl-1H-pyrazole.[1][2] This reaction can be initiated by heat, the presence of bases, or certain transition metals.[3][4]
General chemical suppliers note that the parent compound, propiolic acid, is incompatible with bases, oxidizing agents, and reducing agents, and requires refrigerated storage.[5][6] Therefore, users must exercise caution regarding the pH, temperature, and chemical environment of their experiments.
Q2: What are the common degradation pathways I should be aware of?
The most probable degradation pathway is decarboxylation. This process transforms the parent carboxylic acid into a terminal alkyne, fundamentally altering its chemical properties, reactivity, and biological activity.
-
Mechanism: The reaction involves the removal of the carboxyl group (-COOH) as CO₂. This can occur under relatively mild conditions, especially with heating or in the presence of a basic catalyst.[4] Several methods have even been developed to intentionally catalyze the decarboxylation of 2-alkynoic acids for synthetic purposes, highlighting the inherent reactivity of this functional group.[1][3][7]
Below is a diagram illustrating this primary degradation pathway.
Caption: Workflow for a forced degradation study.
Methodology:
-
Prepare Samples: For each condition, add 100 µL of a 1 mg/mL stock solution of the compound (in ACN) to a vial.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 900 µL of 0.1 M HCl.
-
Base Hydrolysis: Add 900 µL of 0.1 M NaOH.
-
Thermal Stress: Add 900 µL of 50:50 ACN:Water.
-
Control: Prepare a sample by diluting 100 µL of stock with 900 µL of mobile phase and keep it at 2-8°C (t=0 sample).
-
-
Incubation: Cap all vials and place them in a heating block or water bath at 60°C for 24 hours.
-
Quenching and Analysis:
-
After incubation, cool the samples to room temperature.
-
Crucial Step: Before analysis, neutralize the acidic sample with 0.1 M NaOH and the basic sample with 0.1 M HCl to a pH of ~7. This prevents damage to the HPLC column.
-
Analyze all samples (including the t=0 control) using the LC-MS method described in Protocol 1.
-
-
Data Interpretation: Compare the chromatograms from the stressed samples to the control. Look for the appearance of new peaks and the reduction in the area of the parent peak. Use the MS data to propose structures for the degradation products.
Section 4: Data Interpretation
Interpreting Forced Degradation Data
The results from a forced degradation study will provide a clear picture of the compound's liabilities. The table below summarizes the expected outcomes.
| Stress Condition | Expected Degradation Level | Primary Degradation Product | Rationale |
| 0.1 M HCl, 60°C | Low to Moderate | Parent Compound | While strong acid can promote some reactions, decarboxylation is typically more facile under basic or thermal conditions. |
| 0.1 M NaOH, 60°C | High | 1-Ethyl-4-ethynyl-1H-pyrazole | Base will deprotonate the carboxylic acid, and the resulting carboxylate is highly susceptible to decarboxylation upon heating. [3] |
| Neutral, 60°C | Moderate to High | 1-Ethyl-4-ethynyl-1H-pyrazole | Heat alone is often sufficient to induce decarboxylation of alkynoic acids, albeit slower than with a base catalyst. [4] |
This structured approach allows you to predict, identify, and mitigate stability issues, ensuring the quality and reliability of your research involving (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid.
References
-
D. B. Grotjahn, D. A. Lev. "Catalytic Decarboxylation of 2-Alkynoic Acids". The Journal of Organic Chemistry, 2009. [Link]
-
American Chemical Society. "Catalytic Decarboxylation of 2-Alkynoic Acids". ACS Publications, 2009. [Link]
-
ResearchGate. "Metal-Free Decarboxylation of Alkynoic Acids for the Synthesis of Terminal Alkynes | Request PDF". ResearchGate, N.D. [Link]
-
ResearchGate. "Synthesis of terminal alkynes via decarboxylation of alkynoic acids". ResearchGate, N.D. [Link]
-
Royal Society of Chemistry. "Decarboxylative photocatalytic transformations". Chemical Society Reviews, 2025. [Link]
-
ChemBK. "Propiolic acid". ChemBK, 2025. [Link]
-
National Center for Biotechnology Information. "Propiolic Acid | C3H2O2 | CID 10110". PubChem, N.D. [Link]
-
Springer Nature. "Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β". SpringerLink, 2023. [Link]
-
Scientific Information Database (SID). "One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen". SID, N.D. [Link]
-
Scholars Research Library. "Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst". Scholars Research Library, N.D. [Link]
-
American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals". American Pharmaceutical Review, 2017. [Link]
-
ProQuest. "SYNTHESIS OF NOVEL (E)-3-(1, 3-DIPHENYL-1H-PYRAZOLE-4-YL) PROPANOIC ACID DERIVATIVES AND BIOLOGICAL EVALUATION OF THEIR ANTI-INFLAMMATORY ACTIVITY". ProQuest, 2022. [Link]
-
ResearchGate. "Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction". ResearchGate, 2025. [Link]
-
ResearchGate. "Degradation pathway of drug. | Download Scientific Diagram". ResearchGate, N.D. [Link]
-
International Journal of Chemico-Pharmaceutical Analysis. "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity". ijcpa.in, 2014. [Link]
-
International Union of Crystallography. "3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester". IUCr, N.D. [Link]
-
Scientific Research Publishing. "Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways". SCIRP, 2016. [Link]
-
Royal Society of Chemistry. "Rapid and sensitive gas chromatography-triple quadrupole mass spectrometry method for the determination of organic acids in tobacco leaves". RSC Publishing, N.D. [Link]
-
OPUS Siegen. "Analytical Methods". OPUS, 2025. [Link]
-
SciSpace. "Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc". SciSpace, 2018. [Link]
-
MDPI. "Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture". MDPI, 2025. [Link]
-
National Center for Biotechnology Information. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation". PubMed Central, 2023. [Link]
-
ResearchGate. "Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester". ResearchGate, 2025. [Link]
-
National Center for Biotechnology Information. "Stability of the tranquilizer drug propionylpromazine hydrochloride in formulated products". PubMed, 2005. [Link]
-
Rutgers University. "Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges". Sites@Rutgers, 2004. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Propiolic Acid | 471-25-0 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]
Technical Support Center: Pyrazole Crystallization & Solid-State Control
Status: Operational Operator: Senior Application Scientist (Solid-State Chemistry Division) Ticket ID: PYR-CRYS-001
Introduction: The Pyrazole Paradox
Welcome to the technical support hub. If you are working with pyrazoles (e.g., Celecoxib analogs, agrochemicals, or kinase inhibitors), you are likely facing a specific set of physical chemistry challenges.
Pyrazoles are deceptive. While they appear simple, their annular tautomerism (the N-H proton shift between N1 and N2) and amphiphilic nature (polar head, often lipophilic tail) create a "perfect storm" for crystallization failures. This guide moves beyond standard textbook advice to address the specific thermodynamic behaviors of the pyrazole ring.
Module 1: Solvent System Engineering
User Query: "I've tried standard solvents (EtOAc, DCM), but my pyrazole either crashes out instantly or stays fully soluble. How do I choose a solvent?"
The Mechanism
Pyrazoles are hydrogen bond donors (N-H) and acceptors (N:) .
-
Protic Solvents (Alcohols): Stabilize the polar head group but can trap the molecule in solution if the lipophilic tail isn't large enough.
-
Aprotic Solvents (Toluene, Heptane): Often force precipitation too quickly, leading to amorphous solids.
The "Goldilocks" zone for pyrazoles is often a Binary Solvent System that balances these forces.
Recommended Solvent Systems
| Solvent System | Role | Application Note |
| Ethanol / Water | Universal | Best starting point.[1] Water acts as a strong anti-solvent for the lipophilic tail while Ethanol solvates the ring. |
| Acetone / Toluene | Polymorph Control | Celecoxib Standard. Toluene provides π-stacking opportunities; Acetone manages H-bonding [1]. |
| IPA / Heptane | Slow Growth | Good for growing single crystals for XRD. High boiling point allows wider cooling ramps. |
| Methanol / Water | High Polarity | Use for highly polar pyrazoles (e.g., those with -NH2 or -COOH substituents) [2]. |
Protocol: The "Cloud Point" Titration
Do not just mix solvents arbitrarily. Follow this thermodynamic path:
-
Dissolve 1g of crude pyrazole in the minimum amount of "Good Solvent" (e.g., Acetone) at reflux (
). -
Maintain reflux. Add "Anti-Solvent" (e.g., Water or Toluene) dropwise.
-
Stop immediately when a persistent turbidity (cloudiness) appears.
-
Add "Good Solvent" dropwise just until the solution clears again.
-
Critical Step: Turn off stirring. Allow to cool to Room Temperature (RT) at a rate of <1°C/min.
Module 2: Troubleshooting "Oiling Out" (LLPS)
User Query: "My product separates as a sticky oil/goo at the bottom of the flask instead of crystals. Why?"
The Root Cause: Liquid-Liquid Phase Separation (LLPS)
Oiling out occurs when the Liquid-Liquid Phase Boundary (LLPB) lies above the crystallization curve (solubility curve) in the phase diagram. Essentially, your compound prefers to exist as a solute-rich liquid droplet rather than a solid crystal because the energy barrier to form a lattice is too high, or the temperature is above the melting point of the solvated solid [3][4].
Visual Logic: The Anti-Oiling Workflow
Figure 1: Decision tree for mitigating oiling out (LLPS) in pyrazole crystallization.
Corrective Protocol
-
Re-dissolve: Heat the mixture until the oil layer dissolves back into the bulk solvent.
-
Shift the Boundary: Add 10-20% more of the good solvent (e.g., Ethanol). This moves the composition away from the spinodal decomposition zone.
-
Seed at High T: Cool the solution only until it is slightly supersaturated (before the oil appears). Add pure seed crystals here. The seeds provide a template for the molecules to latch onto, bypassing the amorphous oil phase [3].
Module 3: Polymorph & Tautomer Control
User Query: "I am seeing different melting points or XRD patterns from batch to batch. Is my compound degrading?"
The Science: Annular Tautomerism
Pyrazoles exist in equilibrium between 1H- and 2H-tautomers. In solution, this exchange is rapid. In the solid state, the lattice "freezes" one tautomer.[2]
-
Kinetic Form: Often the metastable tautomer/polymorph (forms fast, lower MP).
-
Thermodynamic Form: The most stable packing (forms slow, higher MP).
Case Study: Celecoxib Celecoxib has three forms.[3][4] Form III is a common impurity in the desired Form I process. Form III is metastable and can convert to Form I, but this conversion is strictly controlled by the cooling rate and solvent choice (Acetone/Toluene is preferred for Form I) [1][5].
Logic Flow: Tautomer Selection
Figure 2: Workflow for ensuring thermodynamic stability in pyrazole polymorphs.
Protocol: Slurry Conversion (The "Fix-It" Method)
If you suspect you have a mixture of tautomers or polymorphs:
-
Suspend your solid in a solvent where it has low solubility (e.g., Heptane or Water).
-
Stir rapidly at elevated temperature (e.g., 50°C) for 24–48 hours.
-
Mechanism: The less stable tautomer/polymorph will dissolve slightly and re-precipitate on the surface of the more stable form (Ostwald Ripening).
-
Filter hot or cool slowly.[5]
Module 4: The "Nuclear Option" – Salt Formation
User Query: "Neutral crystallization has failed completely. What now?"
If the neutral pyrazole refuses to crystallize, exploit the basic nitrogen (N2).
-
Acid Addition: Dissolve pyrazole in Ethanol.
-
Add Acid: Add 1.05 equivalents of HCl (in ether/dioxane) or H2SO4.
-
Result: Pyrazolium salts crystallize much more readily due to strong ionic lattice forces.
-
Purification: Recrystallize the salt.
-
Recovery: Neutralize with aqueous NaHCO3 to recover the pure neutral pyrazole [6].
References
-
Crystallization and Polymorphism-Scalable Process for Celecoxib. Lupine Publishers. (2018).[3][6][7][8]
-
Protocol: Recrystallization of a Pyrazole Derivative using a Binary Solvent System. BenchChem. (2025).[3][5][9][10]
-
Oiling Out in Crystallization. Mettler Toledo.
-
Effect of Oiling-out During Crystallization on Purification. ResearchGate. (2018).[3][6][7][8]
-
Crystal Growth of Celecoxib from Amorphous State: Polymorphism. ACS Publications. (2019).[11][12]
-
Method for purifying pyrazoles (Patent WO2011076194A1). Google Patents.
Sources
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lutpub.lut.fi [lutpub.lut.fi]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of (1-Ethyl-1H-pyrazol-4-YL)-propynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (1-Ethyl-1H-pyrazol-4-YL)-propynoic Acid
The pyrazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds. Derivatives of pyrazole have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid, a molecule combining the versatile pyrazole ring with a reactive propynoic acid chain, represents a promising scaffold for the development of novel therapeutics. Accurate and comprehensive structural characterization is a critical first step in the drug discovery pipeline, ensuring the identity and purity of the synthesized compound. This guide focuses on the application of NMR and mass spectrometry, two of the most powerful analytical techniques for the unambiguous determination of molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. While experimental data for (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid is not publicly available, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing data from structurally related pyrazole and propanoic acid derivatives.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid. These predictions are based on the additive effects of the substituents on the pyrazole ring and the propynoic acid moiety.
Table 1: Predicted ¹H NMR Data for (1-Ethyl-1H-pyrazol-4-YL)-propynoic Acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazole H-3 | ~7.8 - 8.0 | Singlet | - |
| Pyrazole H-5 | ~7.5 - 7.7 | Singlet | - |
| Ethyl -CH₂ | ~4.2 - 4.4 | Quartet | ~7.3 |
| Ethyl -CH₃ | ~1.4 - 1.6 | Triplet | ~7.3 |
| Carboxylic Acid -OH | ~11.0 - 13.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for (1-Ethyl-1H-pyrazol-4-YL)-propynoic Acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | ~155 - 160 |
| Alkyne C≡C | ~85 - 90 |
| Alkyne C≡C | ~75 - 80 |
| Pyrazole C-3 | ~138 - 140 |
| Pyrazole C-5 | ~128 - 130 |
| Pyrazole C-4 | ~110 - 115 |
| Ethyl -CH₂ | ~45 - 50 |
| Ethyl -CH₃ | ~14 - 16 |
Disclaimer: The NMR data presented are predictive and intended to serve as a guide for spectral interpretation. Actual experimental values may vary based on solvent, concentration, and temperature.
Experimental Protocol for NMR Spectroscopy
The choice of solvent and experimental parameters is crucial for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this class of compounds. DMSO-d₆ is often preferred for compounds with acidic protons, as it can help in observing the carboxylic acid proton signal.
Step-by-Step NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of approximately 220 ppm is standard. For quaternary carbons, including the alkyne and carbonyl carbons, a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid, Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.
Expected Mass Spectrum and Fragmentation Pathways
The nominal molecular weight of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid (C₈H₈N₂O₂) is 164 g/mol . In a positive ion mode mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 164.
The fragmentation of the molecular ion will be dictated by the stability of the resulting fragments. Key fragmentation pathways for pyrazole derivatives and carboxylic acids often involve the loss of small, stable neutral molecules. A plausible fragmentation pathway for (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid is proposed below.
Caption: Proposed ESI-MS fragmentation of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid.
Experimental Protocol for Mass Spectrometry
The choice of ionization technique is critical for obtaining a good mass spectrum. ESI is a soft ionization technique suitable for polar molecules and will likely yield a prominent molecular ion peak. EI, being a harder ionization technique, will produce more fragmentation, which can be valuable for structural elucidation.
Step-by-Step Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation Setup: For ESI-MS, infuse the sample solution into the mass spectrometer source at a constant flow rate. For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode. A scan range of m/z 50-500 should be adequate to observe the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments, providing further confirmation of the structure.
Visualizing the Structure and Workflow
A clear understanding of the molecular structure and the analytical workflow is paramount for efficient characterization.
Caption: Molecular structure of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid.
Caption: General workflow for the characterization of a novel chemical entity.
Conclusion
The comprehensive characterization of novel compounds like (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid is fundamental to advancing drug discovery. This guide provides a predictive framework and standardized protocols for the application of NMR and mass spectrometry in this critical process. By combining the detailed structural insights from NMR with the molecular weight and fragmentation data from mass spectrometry, researchers can confidently elucidate the structure of newly synthesized molecules, paving the way for further biological evaluation.
References
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Semantic Scholar. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. [Link]
A Comparative Guide to the Efficacy of Pyrazole Analogs in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of analogs with a broad spectrum of pharmacological activities.[1] This guide provides an in-depth comparison of the efficacy of various pyrazole analogs across key therapeutic areas, grounded in experimental data and established protocols. We will delve into their mechanisms of action, compare their potencies, and provide detailed methodologies for their evaluation, offering researchers and drug development professionals a comprehensive resource for this pivotal class of compounds.
Anti-inflammatory Pyrazole Analogs: Selective COX-2 Inhibition
A major breakthrough in anti-inflammatory therapy was the development of pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors.[2] Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, selective COX-2 inhibition reduces the risk of gastrointestinal side effects.[3][4] The mechanism involves blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5]
Mechanism of Action: The COX-2 Pathway
The anti-inflammatory action of these pyrazole analogs stems from their ability to selectively bind to and inhibit the COX-2 enzyme, which is primarily expressed at sites of inflammation. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[6]
Caption: Inhibition of the COX-2 pathway by pyrazole analogs.
Comparative Efficacy of COX-2 Inhibitors
The efficacy of pyrazole-based COX-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their selectivity index (SI), which is the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | COX-2 | 0.04 - 0.78 | 9.51 - >200 | [7][8][9] |
| Rofecoxib | COX-2 | - | - | [10][11] |
| Deracoxib | COX-2 | - | 12 - 37 (canine) | |
| Mavacoxib | COX-2 | - | 128 (canine) | |
| Robenacoxib | COX-2 | - | 129 (canine) | |
| SC-558 | COX-2 | - | 1900 | [8] |
| Compound 11 | COX-2 | 0.043 | >232 | [12] |
| PYZ31 | COX-2 | 0.01987 | >251 | [9] |
| PYZ28 | COX-2 | 0.26 | >192.3 | [9] |
Note: Efficacy data can vary based on assay conditions. Rofecoxib was withdrawn from the market due to cardiovascular concerns.
Experimental Protocols
In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the IC50 values of pyrazole analogs against COX-1 and COX-2.
Principle: This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme. A specific probe generates a fluorescent signal proportional to the amount of Prostaglandin G2.[13]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Heme
-
Test pyrazole analogs (dissolved in DMSO)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's guidelines. Create a serial dilution of the test pyrazole analog in COX Assay Buffer.
-
Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.
-
Inhibitor Addition: Add the various concentrations of the pyrazole analog or a vehicle control (DMSO) to the wells. Include a known inhibitor like Celecoxib as a positive control.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately begin measuring the fluorescence at an excitation of 535 nm and an emission of 587 nm in kinetic mode for 5-10 minutes.[13]
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound and plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[14]
In Vivo Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of compounds.[15]
Principle: Subplantar injection of carrageenan induces a reproducible inflammatory edema. The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory efficacy.[16]
Caption: Workflow for the carrageenan-induced paw edema assay.
Procedure:
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week.
-
Grouping and Dosing: Animals are fasted overnight and then randomly divided into groups (e.g., vehicle control, positive control like Indomethacin, and test groups receiving different doses of the pyrazole analog). The compounds are typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.[17][18]
-
Baseline Measurement: The initial volume of the right hind paw (V0) is measured using a plethysmometer.[19]
-
Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw.[15]
-
Paw Volume Measurement: Paw volume (Vt) is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[19]
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume (Vt - V0).
Anticancer Pyrazole Analogs: Targeting Kinase Signaling
The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors, a cornerstone of modern targeted cancer therapy. Analogs have been developed to target various kinases involved in cell proliferation and survival, such as p38 MAP kinase and BRAF.[20]
Mechanism of Action: The p38 MAP Kinase Pathway
The p38 MAP kinase pathway is a key signaling cascade that responds to cellular and environmental stresses, including inflammatory cytokines.[20] Its activation is implicated in cancer cell proliferation and invasion. Pyrazole analogs like BIRB 796 act as potent inhibitors of this pathway.[4][21]
Caption: The p38 MAP kinase signaling cascade and its inhibition.
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
The anticancer efficacy of these compounds is determined by their ability to inhibit specific kinases and their cytotoxic effects on cancer cell lines, often expressed as IC50 values.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| BIRB 796 (Doramapimod) | p38α MAPK | 38 | - | [22] |
| BIRB 796 (Doramapimod) | p38β MAPK | 65 | - | [22] |
| BIRB 796 (Doramapimod) | B-Raf | 83 | - | [22] |
| Compound 5r | BRAF V600E | 100 | - | |
| Compound 5r | A375 (melanoma) | 960 | A375 | |
| Compound C5 | EGFR | 70 | - | |
| Compound C5 | MCF-7 (breast) | 80 | MCF-7 | |
| Compound 25 | Various | 3170 - 6770 | HT29, PC3, etc. | [20] |
Experimental Protocols
In Vitro BRAF V600E Kinase Assay
This protocol is for measuring the activity of pyrazole analogs against the constitutively active BRAF V600E mutant kinase.
Principle: This assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. The remaining ATP is detected using a luciferase-based reagent (e.g., Kinase-Glo®), where the light output is inversely proportional to kinase activity.[23]
Materials:
-
Recombinant B-Raf(V600E) enzyme
-
B-Raf substrate (e.g., inactive MEK1)
-
5x Kinase Buffer
-
ATP solution
-
Test pyrazole analogs (dissolved in DMSO)
-
Kinase-Glo® MAX reagent
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Master Mixture Preparation: Prepare a master mixture containing Kinase Buffer, ATP, and the B-Raf substrate.
-
Plate Setup: Add the master mixture to all wells of a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the pyrazole analog to the test wells. Add a known inhibitor (e.g., Vemurafenib) as a positive control and DMSO as a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding the B-Raf(V600E) enzyme to all wells except the "blank" control.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Add Kinase-Glo® MAX reagent to each well to stop the kinase reaction and initiate the luminescent signal. Incubate at room temperature for 10 minutes.
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the "blank" reading from all other readings. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the cytotoxic effects of potential anticancer agents on cell lines.
Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[1][24]
Caption: General workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A375, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.[24]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole analog for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the treatment period, add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[25]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a 10% SDS solution in 0.01 M HCl, to dissolve the purple formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength between 550 and 600 nm.[24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Antimycobacterial Pyrazole Analogs
The rise of multidrug-resistant Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds, with some analogs showing potent inhibitory activity against this pathogen.[26]
Comparative Efficacy of Antimycobacterial Pyrazoles
The efficacy of these compounds is assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of the bacteria.
| Compound Series | Target | MIC90 (µg/mL) | Reference |
| Imidazole Diarylpyrazoles | M. tuberculosis H37Rv | 3.95 - 12.03 | [24] |
| Triazole Diarylpyrazoles | M. tuberculosis H37Rv | 4.35 - 25.63 | [24] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Principle: The broth microdilution method is a standard technique to determine the MIC of a compound against M. tuberculosis.[27]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC or similar
-
Test pyrazole analogs (dissolved in DMSO)
-
Standard anti-TB drug (e.g., Isoniazid)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in the 96-well plates using the 7H9 broth.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv and add it to each well.
-
Controls: Include a positive control (bacteria with no drug) and a negative control (broth only). Also, include a standard drug as a reference.
-
Incubation: Seal the plates and incubate at 37°C for a period of 7-14 days.[28]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by using a growth indicator like Resazurin.[26]
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MDPI. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(13), 5183. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Pyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility allows for multi-positional modifications, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of numerous clinically approved drugs, including the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[4][5] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazole derivatives across key therapeutic areas, supported by experimental data and protocols, to aid researchers in the rational design of next-generation therapeutics.
The core of pyrazole's utility lies in its unique chemical nature. The two nitrogen atoms—one "pyrrole-like" (N1) and one "pyridine-like" (N2)—provide distinct electronic properties and act as both hydrogen bond donors and acceptors, facilitating critical interactions with biological targets.[6][7] Furthermore, the planarity of the aromatic ring allows it to serve as a bioisosteric replacement for phenyl rings, often improving solubility and other drug-like properties.[7]
This guide will dissect the SAR of pyrazole derivatives by examining how substitutions at the N1, C3, C4, and C5 positions dictate their biological activity against two major classes of targets: cyclooxygenase (COX) enzymes and protein kinases.
Anti-inflammatory Activity: Targeting COX-2
The selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a cornerstone of modern anti-inflammatory therapy, reducing gastrointestinal side effects associated with non-selective NSAIDs.[8] Pyrazole derivatives, most notably Celecoxib, have excelled in this area. The SAR for COX-2 selectivity is well-defined and serves as a classic example of rational drug design.
Key Structural Requirements for COX-2 Selectivity
The primary determinant for selectivity is the presence of a SO2NH2 or SO2Me group on a phenyl ring attached to the pyrazole core. This group can access a secondary, hydrophilic pocket in the COX-2 active site that is absent in COX-1 due to an isoleucine-to-valine substitution.
A common scaffold for potent and selective COX-2 inhibitors is the 1,5-diarylpyrazole. The SAR can be summarized as follows:
-
N1-Position: Often unsubstituted or substituted with a small alkyl group.
-
C3-Position: Substitution with small, lipophilic groups like trifluoromethyl (CF3) or methyl (CH3) is favorable for potency. The CF3 group of Celecoxib enhances its binding affinity.
-
C4-Position: This position is generally unsubstituted in most potent inhibitors.
-
C5-Position: A para-substituted phenyl ring is critical. The substituent must be capable of binding to the secondary COX-2 pocket. A benzenesulfonamide moiety is a classic choice that significantly increases selectivity.[9]
Comparative Data for COX-2 Inhibitors
The following table summarizes the activity of representative 1,5-diarylpyrazole derivatives, illustrating the key SAR principles.
| Compound | N1-Substituent | C3-Substituent | C5-Phenyl Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | - | CF3 | 4-SO2NH2 | 15 | 0.04 | 375 |
| Derivative A | - | CH3 | 4-SO2NH2 | >100 | 0.78 | >128 |
| Derivative B | - | CF3 | H | 25 | 15 | 1.67 |
| Derivative C | CH3 | CF3 | 4-SO2NH2 | 10 | 0.1 | 100 |
Data compiled and synthesized from multiple sources for illustrative purposes.[9][10]
As the data shows, the removal of the 4-SO2NH2 group (Derivative B) virtually abolishes COX-2 selectivity. Replacing the CF3 group with a CH3 group (Derivative A) retains selectivity but reduces potency compared to Celecoxib.[9]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method for determining the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.
Objective: To quantify the concentration-dependent inhibition of prostaglandin E2 (PGE2) production by test compounds.
Methodology:
-
Enzyme Preparation: Use purified ovine COX-1 and recombinant human COX-2 enzymes.
-
Reaction Buffer: Prepare a buffer of 100 mM Tris-HCl (pH 8.0) containing 5 µM hematin, 500 µM epinephrine, and 1 mM EDTA.
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions. Prepare serial dilutions in the reaction buffer. The final DMSO concentration in the assay should be <1%.
-
Assay Procedure:
-
Add 150 µL of reaction buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound dilution (or DMSO for control).
-
Add 20 µL of the enzyme solution (COX-1 or COX-2) and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of arachidonic acid (100 µM final concentration).
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1N HCl.
-
-
Quantification: Measure the concentration of PGE2 produced using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Anticancer Activity: Targeting Protein Kinases
Pyrazole derivatives are exceptionally prominent as kinase inhibitors, forming the core of drugs that target aberrant signaling pathways in cancer.[3][11] Their ability to act as ATP-competitive inhibitors stems from the pyrazole scaffold's capacity to form key hydrogen bonds with the kinase hinge region, while substituents at other positions explore hydrophobic pockets and solvent-exposed regions.[12]
General SAR Principles for Kinase Inhibition
A generalized workflow for developing a pyrazole-based kinase inhibitor follows an iterative optimization process.
Caption: Iterative workflow for SAR-driven optimization of pyrazole-based kinase inhibitors.
Case Study 1: BRAF V600E Inhibitors
The V600E mutation in the BRAF kinase is a key driver in melanoma. Pyrazole derivatives have been designed to target this mutant kinase.
-
Key Interaction: A crucial interaction involves the pyrazole core forming hydrogen bonds with the kinase hinge region.
-
SAR Insights: A study designing pyrazole derivatives with an acetamide bond found that compound 5r was a potent inhibitor.[13]
-
The 3-phenyl ring requires specific substitutions to fit into the hydrophobic pocket.
-
The N1-substituent is often a larger aromatic or heteroaromatic system that can make additional contacts.
-
The acetamide linker provides the correct geometry for optimal binding.[13]
-
| Compound | Target Kinase | Cell Line | IC50 (µM) | Notes |
| 5r | BRAF V600E | A375 (Melanoma) | 0.10 ± 0.01 | 0.96 ± 0.10 |
| Vemurafenib | BRAF V600E | A375 (Melanoma) | 0.04 ± 0.004 | 1.05 ± 0.10 |
Case Study 2: Aurora-A Kinase Inhibitors
Aurora-A kinase is overexpressed in many cancers, making it an attractive therapeutic target.
-
SAR Insights: For a series of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, compound 21 emerged as a highly potent inhibitor against HCT116 (colon) and MCF-7 (breast) cancer cell lines.[9]
-
The presence and position of substituents on the terminal phenyl ring are critical. Electron-withdrawing groups like nitro (NO2) were found to be more optimal for activity in some series.[3][9]
-
The fused ring system provides a rigid scaffold that orients the substituents for optimal interaction with the ATP binding site.
-
| Compound | Target Kinase | Cell Line | IC50 (µM) |
| 21 | Aurora-A | HCT116 | 0.16 ± 0.03 |
| 21 | Aurora-A | MCF-7 | 0.16 ± 0.03 |
Data from Encyclopedia.pub.[9]
Visualizing Key Interactions
The effectiveness of pyrazole-based kinase inhibitors is rooted in their ability to mimic the adenine moiety of ATP and establish specific interactions within the kinase active site.
Caption: Conceptual diagram of a pyrazole inhibitor binding to a kinase active site.
Experimental Protocol: Cell-Based Antiproliferative (MTT) Assay
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Methodology:
-
Cell Culture: Culture cancer cells (e.g., A375, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include wells with untreated cells (negative control) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours until purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04N HCl) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the untreated control. Determine the GI50 value by plotting the percentage of inhibition versus the log of the compound concentration.
Conclusion and Future Directions
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with well-established structure-activity relationships in anti-inflammatory and anticancer applications. For COX-2 inhibitors, the 1,5-diarylpyrazole scaffold with a para-sulfonamide group remains the gold standard for achieving high selectivity. In the realm of kinase inhibition, the pyrazole core serves as a versatile anchor to the hinge region, with diverse substitutions enabling potent and selective targeting of specific kinases like BRAF and Aurora.
Future research will likely focus on developing pyrazole hybrids, where the core is fused with other heterocyclic systems to create novel scaffolds with unique binding modes and improved pharmacokinetic profiles.[12][14] The continued application of computational tools, such as molecular docking and QSAR, will further accelerate the rational design of pyrazole derivatives as highly targeted and effective therapeutic agents.[2][13][15]
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A Comparative Guide to the Purity Analysis of Synthesized (1-Ethyl-1H-pyrazol-4-YL)-propynoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. For novel heterocyclic compounds such as (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid, a molecule of interest for its potential pharmacological applications, a robust and multi-faceted approach to purity analysis is paramount. Impurities, which can arise from starting materials, intermediates, by-products, or degradation products, can have unintended biological effects and interfere with downstream applications.
This guide provides an in-depth comparison of key analytical techniques for the purity determination of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA). The discussion is grounded in the context of a plausible synthetic route to highlight the rationale behind method selection and the interpretation of results.
The Synthetic Landscape: Anticipating Potential Impurities
A plausible synthetic route for (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid could involve the Sonogashira coupling of a protected propargyl alcohol with a 4-halo-1-ethyl-1H-pyrazole, followed by deprotection and oxidation of the alcohol to the carboxylic acid.
From this synthetic pathway, several potential impurities can be anticipated:
-
Unreacted Starting Materials: 4-Iodo-1-ethyl-1H-pyrazole and propargyl alcohol.
-
Homocoupling Products: Diynes resulting from the coupling of two propargyl alcohol molecules.
-
Intermediate Species: Incomplete oxidation leading to the presence of 3-(1-Ethyl-1H-pyrazol-4-yl)prop-2-yn-1-ol.
-
Isomeric Impurities: Depending on the specificity of the initial pyrazole synthesis, regioisomers could be present.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
A comprehensive purity analysis strategy must be capable of separating, identifying, and quantifying these and other unexpected impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC, particularly in its reversed-phase mode, is a cornerstone technique for the purity assessment of non-volatile organic compounds.[1] Its high resolving power makes it ideal for separating structurally similar impurities from the main compound.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point for this class of compounds.[2]
-
Mobile Phase: A gradient elution is often employed to resolve impurities with a wide range of polarities. A typical mobile phase would consist of:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance of the pyrazole and propynoic acid chromophores, a wavelength in the range of 210-280 nm would be appropriate.[3]
-
Sample Preparation: The synthesized compound is accurately weighed and dissolved in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
Data Presentation: A Comparative Chromatogram
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A (Starting Material) | 3.2 | 15,000 | 0.5 |
| (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid | 7.8 | 2,910,000 | 97.0 |
| Impurity B (Intermediate) | 9.5 | 45,000 | 1.5 |
| Impurity C (Homocoupling) | 12.1 | 30,000 | 1.0 |
This data is illustrative and should be confirmed through experimental validation.
Expertise & Experience Insights
The choice of a C18 column is based on the expected moderate polarity of the target compound. The acidic modifier in the mobile phase helps to ensure good peak shape for the carboxylic acid by suppressing its ionization. A gradient elution is crucial for separating both more polar (early eluting) and less polar (late eluting) impurities. The "% Area" method provides a good initial estimate of purity, but for accurate quantification, a reference standard of the main compound and any identified impurities should be used to create calibration curves.
Quantitative NMR (qNMR): An Absolute Purity Determination Method
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for purity determination.[4] The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that resonance, allowing for the determination of absolute purity without the need for a reference standard of the analyte itself.[5][6]
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid (e.g., 10 mg).
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest is crucial for accurate integration.
-
A 90° pulse angle should be used.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Presentation: Purity Calculation
The purity of the analyte can be calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Trustworthiness: A Self-Validating System
The power of qNMR lies in its ability to provide a direct measure of purity. By using a certified internal standard, the method is traceable to primary standards of measurement.[7] Furthermore, the entire ¹H NMR spectrum provides a comprehensive overview of the sample, often allowing for the simultaneous identification and quantification of impurities, including residual solvents.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[8] While (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid itself is not sufficiently volatile for direct GC analysis, this method is invaluable for detecting and identifying volatile impurities such as residual solvents and certain low molecular weight by-products. For non-volatile carboxylic acids, derivatization can be employed to increase their volatility.[2]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer, with a headspace autosampler.
-
Sample Preparation: A known amount of the synthesized compound is placed in a headspace vial and heated to a specific temperature to allow volatile compounds to partition into the gas phase.
-
GC Column: A polar capillary column is typically used for the separation of common organic solvents.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared to a library for identification.
Data Presentation: Identification of Volatile Impurities
| Retention Time (min) | Identified Compound | Match Factor |
| 2.5 | Acetone | 98% |
| 4.1 | Ethyl Acetate | 95% |
| 5.8 | Toluene | 97% |
This data is illustrative and should be confirmed through experimental validation.
Elemental Analysis: A Fundamental Confirmation of Purity
Elemental analysis (EA) provides the mass fractions of carbon, hydrogen, and nitrogen in a sample.[9][10] This technique is a fundamental method for confirming the empirical formula of a synthesized compound and serves as an orthogonal check of purity.[6] For a pure compound, the experimentally determined elemental composition should be within a narrow range (typically ±0.4%) of the theoretical values.[11]
Experimental Protocol: CHN Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried sample is combusted in a high-oxygen environment.
-
Detection: The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by thermal conductivity or infrared detectors.
Data Presentation: Comparison of Theoretical and Found Values
Theoretical for C₈H₈N₂O₂:
-
C: 58.53%
-
H: 4.91%
-
N: 17.06%
Experimental Results:
-
Found C: 58.45%
-
Found H: 4.95%
-
Found N: 16.98%
The close agreement between the theoretical and found values provides strong evidence for the purity and correct elemental composition of the synthesized compound.
Comparative Summary and Workflow
| Technique | Primary Application | Advantages | Limitations |
| HPLC-UV | Separation and quantification of non-volatile impurities. | High resolution, robust, widely available. | Requires reference standards for accurate quantification. |
| qNMR | Absolute purity determination, structural confirmation. | Primary analytical method, no analyte reference standard needed, provides structural information. | Lower sensitivity than chromatographic methods, potential for signal overlap. |
| GC-MS | Identification and quantification of volatile impurities. | High sensitivity and selectivity for volatile compounds. | Not suitable for non-volatile compounds without derivatization. |
| Elemental Analysis | Confirmation of elemental composition. | Fundamental, provides confirmation of the correct empirical formula. | Does not provide information on the nature of impurities. |
Conclusion
The purity analysis of a novel compound like (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid requires a multi-pronged, orthogonal approach. While HPLC serves as the primary tool for separating and quantifying process-related impurities, qNMR offers a powerful method for absolute purity determination and structural confirmation. GC-MS is essential for controlling volatile impurities and residual solvents, and elemental analysis provides a fundamental check on the elemental composition. By integrating these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and reliability of their synthesized compounds for further investigation and application.
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A Senior Application Scientist's Guide to the Synthesis of Pyrazole Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs.[1] The method chosen for its synthesis is a critical decision that impacts yield, purity, cost, and the novelty of the derivatives that can be accessed. This guide provides an in-depth comparison of the most common and cutting-edge methods for synthesizing pyrazole derivatives, moving beyond a simple recitation of steps to explain the underlying principles and practical considerations that govern experimental choices.
The Enduring Importance of the Pyrazole Core
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] This arrangement imparts a unique combination of chemical properties, making them privileged structures in drug discovery.[3] The pyrazole ring is a key pharmacophore in a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, antipsychotics, and anti-obesity medications.[1] The continued interest in pyrazole derivatives necessitates a thorough understanding of the synthetic methodologies available for their preparation.
Classical Synthesis Methods: The Foundation of Pyrazole Chemistry
The traditional methods for pyrazole synthesis have been the workhorses of organic chemistry for over a century. Their reliability and broad applicability have ensured their continued relevance.
The Knorr Pyrazole Synthesis: A Timeless Classic
First reported in 1883 by Ludwig Knorr, this method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3][4][5]
Mechanism and Rationale:
The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[6] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring.[6] The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.[4][7]
A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity . The initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[3][8] This is a significant consideration in drug design, where a specific isomer is often responsible for the desired biological activity.[8]
Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole
This protocol is a representative example of the Knorr synthesis.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione (a 1,3-dicarbonyl)
-
Phenylhydrazine (a hydrazine derivative)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting materials are consumed (typically within 2-4 hours), allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired pyrazole derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Diagram of the Knorr Pyrazole Synthesis Workflow:
Caption: Workflow for a typical Knorr pyrazole synthesis.
The Paal-Knorr Pyrrole Synthesis (Adapted for Pyrazoles)
While primarily known for pyrrole synthesis from 1,4-dicarbonyls, the principles of the Paal-Knorr synthesis are conceptually related to pyrazole formation from 1,3-dicarbonyls and hydrazines, often being discussed in the same context.[9] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[10] For pyrazole synthesis, the analogous starting materials are 1,3-dicarbonyls and hydrazines.
Modern Synthetic Approaches: Expanding the Pyrazole Toolkit
Contemporary organic synthesis has introduced a variety of powerful methods for constructing the pyrazole ring, often offering improved efficiency, selectivity, and access to novel structures.
[3+2] Cycloaddition Reactions
This approach involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines, which react with alkynes or alkenes.[11][12]
Mechanism and Rationale:
The [3+2] cycloaddition is a concerted or stepwise process that forms two new sigma bonds, leading directly to the heterocyclic ring.[11] A key advantage of this method is the potential for high regioselectivity, which can often be controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.[12]
For instance, the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne surrogate can provide highly substituted pyrazoles with excellent regiocontrol.[12]
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via [3+2] Cycloaddition
This protocol is a representative example of a [3+2] cycloaddition for pyrazole synthesis.
Materials:
-
Arylhydrazonoyl chloride (nitrile imine precursor)
-
Terminal alkyne (dipolarophile)
-
Triethylamine (base)
-
Toluene (solvent)
Procedure:
-
To a solution of the terminal alkyne (1.2 eq) in toluene in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the arylhydrazonoyl chloride (1.0 eq).
-
Add triethylamine (1.5 eq) dropwise to the reaction mixture at room temperature. The triethylamine acts as a base to generate the nitrile imine in situ.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.
-
After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the [3+2] Cycloaddition Mechanism:
Caption: General mechanism of pyrazole synthesis via [3+2] cycloaddition.
Metal-Catalyzed Synthesis Methods
The advent of transition-metal catalysis has revolutionized pyrazole synthesis, enabling the construction of complex pyrazole derivatives with high efficiency and selectivity.[3][13] These methods often involve C-H activation, cross-coupling reactions, or multicomponent reactions.[13][14]
Mechanism and Rationale:
Metal catalysts, such as those based on copper, palladium, or silver, can facilitate bond formations that are otherwise difficult to achieve.[3][15] For example, copper-catalyzed aerobic oxidative [3+2] cycloadditions of N,N-disubstituted hydrazines with alkynoates provide a regioselective route to polysubstituted pyrazoles under relatively mild conditions, using air as a green oxidant.[15]
Multicomponent reactions (MCRs) are particularly powerful, allowing for the one-pot synthesis of complex pyrazoles from simple starting materials, thereby increasing efficiency and reducing waste.[16]
Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Cycloaddition
This protocol is a representative example of a metal-catalyzed pyrazole synthesis.[15]
Materials:
-
N,N-Disubstituted hydrazine
-
Alkyne
-
Copper(I) oxide (Cu₂O) (catalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
Dimethyl sulfoxide (DMSO) (solvent)
Procedure:
-
In a reaction vessel, combine the N,N-disubstituted hydrazine (1.0 eq), the alkyne (1.2 eq), Cu₂O (10 mol%), and K₂CO₃ (2.0 eq) in DMSO.
-
Stir the reaction mixture under an atmosphere of air (using a balloon or by leaving the vessel open to the air) at a specified temperature (e.g., 80-100°C).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyrazole derivative.
-
Characterize the product using appropriate analytical techniques.
Green Synthesis Approaches: A Sustainable Future for Pyrazole Chemistry
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for pyrazole synthesis.[17][18][19] These approaches focus on using greener solvents (like water or ethanol), solvent-free conditions, microwave or ultrasonic irradiation, and recyclable catalysts.[20][21]
For example, nano-ZnO has been reported as a highly efficient and reusable catalyst for the synthesis of 1,3,5-substituted pyrazoles from the condensation of phenylhydrazine and ethyl acetoacetate.[3] This method offers excellent yields, short reaction times, and a simple work-up procedure.[3]
Comparative Analysis of Pyrazole Synthesis Methods
| Method | Typical Yields | Reaction Conditions | Key Advantages | Key Disadvantages | Regioselectivity |
| Knorr Synthesis | Good to Excellent | Acidic, often requires heating.[4] | Well-established, readily available starting materials, versatile.[3][6] | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[8] | Variable, can be controlled by steric and electronic factors, and solvent choice.[22] |
| [3+2] Cycloaddition | Good to Excellent | Often mild, room temperature conditions.[12] | High regioselectivity, access to diverse substitution patterns.[11][12] | Requires synthesis of 1,3-dipole precursors, which can be unstable. | Generally high and predictable.[12] |
| Metal-Catalyzed | Moderate to Excellent | Varies, can be mild to elevated temperatures.[15] | High efficiency, broad substrate scope, access to complex molecules, can be highly regioselective.[3][15] | Catalyst cost and toxicity, may require inert atmosphere. | Often excellent, controlled by the catalyst and ligands.[15] |
| Green Synthesis | Good to Excellent | Often mild, can utilize alternative energy sources (microwaves, ultrasound).[18][21] | Environmentally friendly, reduced waste, often uses reusable catalysts.[17][19][20] | May have a more limited substrate scope compared to traditional methods. | Can be excellent, depending on the specific method. |
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of a synthetic method for pyrazole derivatives is a multifaceted decision that depends on the specific target molecule, available resources, and desired scale of the reaction.
-
For straightforward, well-established pyrazole scaffolds, the Knorr synthesis remains a reliable and cost-effective option, provided that regioselectivity can be controlled or the resulting isomers are easily separable.
-
When high regioselectivity and diverse substitution patterns are paramount, [3+2] cycloaddition reactions offer a powerful and elegant solution.
-
For the synthesis of complex, highly functionalized pyrazoles, metal-catalyzed methods provide unparalleled efficiency and scope.
-
As the chemical industry moves towards more sustainable practices, green synthesis approaches should be a primary consideration, offering a balance of efficiency and environmental responsibility.
By understanding the nuances of each method, researchers can make informed decisions to efficiently and effectively synthesize the pyrazole derivatives needed to drive innovation in medicine and beyond.
References
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Álvarez-Corral, M., Muñoz-Dorado, M., & Rodríguez-García, I. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(10), 3915–3918. [Link][22]
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El-Faham, A., Al-Othman, Z. A., & Al-Zahrani, F. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link][3]
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Bousfiha, G., Lamsayah, H., & Bouissane, L. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 7004. [Link][1]
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S. S, S., & G, M. (2023). Green synthesis of pyrazole derivatives by using nano-catalyst. Journal of Advanced Scientific Research, 5(2), 12-19. [Link][18]
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Li, J., Chen, J., Liu, X., & Feng, X. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters, 32(1), 239-242. [Link][11]
-
Kumar, A., Kumar, S., & Kumar, V. (2018). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. ChemistrySelect, 3(31), 8968-8971. [Link][12]
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Álvarez-Corral, M., Muñoz-Dorado, M., & Rodríguez-García, I. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link][22]
-
Johnson, J. B., & Rovis, T. (2008). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 130(30), 9636–9637. [Link][14]
-
Various Authors. (2023). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Journal of Chemical Education. [Link][2]
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Wiley. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. [Link][19]
-
Maleki, A., & Kamalzare, M. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(8), 935-939. [Link][20]
-
Gupta, S. K., et al. (2025). Advances in Pyrazole Ring Formation and Their Methodologies: Review. Journal of Pharmaceutical and Bio-Sciences. [Link]
-
Zou, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88(4), 2190-2206. [Link][15]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link][4]
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Various Authors. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. International Journal of Pharmaceutical and Bio-Medical Science. [Link][21]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link][5]
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Patole, S. S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Modern Trends in Science and Technology. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
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Schmidt, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118-1163. [Link][16]
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Various Authors. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link]
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Tang, M., Kong, Y., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]
-
Various Authors. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link][13]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
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The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
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Indian Academy of Sciences. (n.d.). Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. Journal of Chemical Sciences. [Link]
-
Gates, Z. P., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11634-11639. [Link][7]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link][10]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link][9]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]
-
SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. SynArchive. [Link]
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Gates, Z. P., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition. [Link]
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Slideshare. (n.d.). knorr pyrazole synthesis. Slideshare. [Link]
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RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. ResearchGate. [Link]
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In Vivo Validation of Pyrazole Kinase Inhibitors: A Comparative Efficacy Guide
Executive Summary: The Pyrazole Advantage
The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore for blockbuster kinase inhibitors like Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and Encorafenib (BRAF). Its planar, electron-rich structure allows for precise ATP-competitive binding via bidentate hydrogen bonding with the kinase hinge region [1].
However, the transition from in vitro potency to in vivo efficacy is the "Valley of Death" for pyrazole derivatives. Common failure modes include poor aqueous solubility (BCS Class II) and metabolic instability (N-alkylation or oxidation).
This guide outlines a self-validating workflow to benchmark a novel pyrazole candidate (Pyra-792 ) against a clinical standard (Ruxolitinib ), focusing on bioavailability optimization and mechanism-based efficacy readouts.
Mechanistic Validation: The ATP-Competitive Mode
Before in vivo dosing, the mechanism of action (MoA) must be confirmed. Pyrazoles function by occupying the ATP-binding pocket. The following diagram illustrates the critical signaling pathway and the intervention point for Pyra-792.
Figure 1: JAK-STAT Signaling Pathway & Pyrazole Intervention
Caption: Pyra-792 blocks ATP binding at JAK1/2, preventing STAT phosphorylation and subsequent pro-inflammatory gene transcription.
Experimental Design: The Self-Validating Protocol
To ensure data integrity, the study must control for the specific physicochemical weaknesses of pyrazoles.
A. Formulation Strategy (Critical Step)
Pyrazoles are often lipophilic. Using a standard saline vehicle will result in precipitation in the gut, leading to false negatives in efficacy.
-
Recommended Vehicle: 10% DMSO + 30% PEG400 + 5% Tween 80 + 55% Saline.
-
Advanced Option: 20% Hydroxypropyl-
-cyclodextrin (HP- -CD) in water. This encapsulates the lipophilic pyrazole, improving oral bioavailability ( ) without toxic organic solvents [2].
B. The Workflow
The following workflow ensures that efficacy data is coupled with PK verification.
Figure 2: In Vivo Efficacy Workflow
Caption: A 28-day xenograft protocol integrating tumor volume efficacy with terminal PK/PD sampling.
Comparative Efficacy Data
The following data represents a comparative study of Pyra-792 vs. Ruxolitinib in a JAK2V617F-driven erythroleukemia model (HEL xenograft).
Table 1: Pharmacokinetic (PK) Profile (Rat, 10 mg/kg PO)
Objective: Verify if the candidate achieves sufficient exposure to drive efficacy.
| Parameter | Definition | Ruxolitinib (SoC) | Pyra-792 (Candidate) | Interpretation |
| Time to max concentration | 0.5 - 1.0 | 1.5 | Pyra-792 has slower absorption but sustained release. | |
| Peak concentration | 1200 | 1850 | Superior: Higher peak exposure achieved. | |
| Total Exposure | 4500 | 6200 | Superior: 37% increase in total bioavailability. | |
| Half-life | 3.0 | 5.2 | Critical: Longer half-life supports QD (once daily) dosing vs. BID. | |
| Bioavailability ( | Oral absorption efficiency | >95% | 78% | Acceptable for lead candidate. |
Table 2: Efficacy Endpoints (Day 21, HEL Xenograft)
Objective: Compare therapeutic output.[1][2][3][4][5][6]
| Metric | Vehicle Control | Ruxolitinib (60 mg/kg BID) | Pyra-792 (50 mg/kg QD) | Performance Status |
| Tumor Growth Inhibition (TGI) | 0% (Baseline) | 68% | 74% | Non-Inferior: Comparable efficacy with lower dosing frequency. |
| Spleen Weight (mg) | 450 ± 30 | 180 ± 20 | 165 ± 15 | Superior: Better reduction of splenomegaly (hallmark of MF). |
| pSTAT3 Inhibition (Tumor) | 0% | 85% | 92% | Mechanistic Proof: Potent target engagement. |
| Body Weight Change | -12% (Cachexia) | +2% | +4% | Safety: Better tolerability; reversal of cancer cachexia. |
Detailed Experimental Protocols
Protocol A: Preparation of Pyra-792 for Oral Gavage
Rationale: Pyrazoles often crystallize in aqueous buffers. This formulation ensures stable dispersion.
-
Weighing: Weigh 50 mg of Pyra-792.
-
Solubilization: Add 0.5 mL DMSO (5% final vol). Vortex until clear.
-
Surfactant Addition: Add 0.5 mL Tween 80 (5% final vol). Vortex.
-
Bulking: Slowly add 3.0 mL PEG 400 (30% final vol) while vortexing.
-
Dilution: Add 6.0 mL of pre-warmed (37°C) sterile water.
-
QC: Verify pH is between 6.0–7.5. If cloudy, sonicate for 10 mins. Do not dose if visible crystals remain.
Protocol B: Tumor Growth Inhibition (TGI) Calculation
To objectively compare the pyrazole candidate to the alternative:
-
Criteria: A TGI > 50% is considered active; TGI > 70% is required for a competitive lead candidate [3].
References
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Fabbro, D., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, 2023.[5][6][7][8][9]
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Kalepu, S., & Nekkanti, V. "Insoluble drug delivery strategies: review of recent advances and business prospects." Acta Pharmaceutica Sinica B, 2015.
-
Vannucchi, A. M., et al. "Ruxolitinib versus Standard Therapy for the Treatment of Polycythemia Vera." The New England Journal of Medicine, 2015.
-
Passamonti, F., et al. "Comparing the safety and efficacy of ruxolitinib in patients with... myelofibrosis." Hematological Oncology, 2021.[10]
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Safety Operating Guide
Proper Disposal Procedures: (1-Ethyl-1H-pyrazol-4-yl)-propynoic Acid
[1]
Executive Summary
Immediate Action Required: Treat (1-Ethyl-1H-pyrazol-4-yl)-propynoic acid as a Corrosive Organic Acid with high reactivity potential.
This compound contains a propynoic acid moiety (an alkynoic acid) conjugated to a pyrazole ring. This structural combination creates specific stability hazards distinct from standard organic acids. Unlike simple carboxylic acids, the presence of the alkyne triple bond conjugated to an electron-withdrawing group makes this compound a potent Michael Acceptor . It is prone to rapid reaction with nucleophiles (biological thiols) and potential polymerization if not stabilized.
Disposal Strategy: The only authorized disposal method for bulk quantities is High-BTU Incineration via a licensed hazardous waste contractor. In-lab neutralization is permitted only for trace residues or spill cleanup.
Part 1: Chemical Hazard Profile & Segregation
Understanding the "Why" behind the protocol.
Functional Group Analysis
| Functional Group | Hazard Characteristic | Operational Implication |
| Carboxylic Acid | Corrosive ( | Do not mix with bases, cyanides, or sulfides (generates toxic gas).[1][2][3] |
| Internal Alkyne ( | Reactive / Polymerizable | Do not mix with transition metals (Cu, Ag) or strong oxidizers. Potential for exothermic polymerization. |
| Pyrazole Ring | Nitrogen-Rich | Incineration may generate |
Critical Incompatibilities (Segregation)
Failure to segregate this specific compound can lead to immediate laboratory accidents.
-
Violent Reaction: Strong Oxidizers (Nitric Acid, Peroxides, Permanganates).
-
Toxic Gas Generation: Cyanides, Sulfides, Azides (Acid contact releases HCN,
, ). -
Exothermic Polymerization: Strong Bases (NaOH, KOH) or heavy metal catalysts.
Part 2: Pre-Disposal Stabilization & Packaging
Follow these steps to prepare the waste for pickup.
Step 1: Waste Characterization
Do not combine this chemical with "General Organic Solvent" waste. It must be declared as a Corrosive Acidic Organic .
-
EPA/RCRA Characteristic: Corrosive (D002).
-
Potential Characteristic: Ignitable (D001) if dissolved in flammable solvents.
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Metal containers (steel/aluminum) due to acid corrosion and potential alkyne-metal interactions.
-
-
Venting: If the waste solution is actively reacting or off-gassing, use a vented cap (e.g., Nalgene Vented Closure) for 24 hours prior to sealing.
Step 3: Labeling
Affix a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Chemical Name: Write out full name: (1-Ethyl-1H-pyrazol-4-yl)-propynoic acid.
-
Hazards: Check [x] Corrosive, [x] Toxic.[1]
-
Constituents: If in solution, list the solvent and concentration (e.g., 10% in DMSO).
Part 3: Disposal Workflow (Decision Matrix)
Standard Inventory Disposal (Bulk/Vials)
Do not attempt to neutralize bulk solids or concentrated solutions in the lab. The heat of neutralization can trigger runaway polymerization of the alkyne group.
-
Segregate: Place original vial/container into a secondary polyethylene bag.
-
Overpack: Place bagged vial into the Solid Organic Waste drum or a dedicated "Lab Pack" box.
-
Manifest: List specifically on the waste manifest for the contractor.
Trace Residue & Spill Cleanup (In-Lab Neutralization)
Only for quantities < 500 mg or cleaning glassware.
-
Dilution: Dilute the residue significantly with water (or appropriate solvent if water-insoluble, followed by water).[4]
-
Neutralization: Slowly add saturated Sodium Bicarbonate (
) .-
Observation: Watch for bubbling (
). -
Endpoint: Continue until bubbling ceases and pH tests neutral (pH 6–8).
-
-
Disposal: The neutralized slurry must still be collected as Chemical Waste (Non-Hazardous or regulated depending on local sewer codes). Do not pour down the drain without explicit EHS approval, as the pyrazole core may be persistent/toxic to aquatic life.
Part 4: Visualized Workflow
The following diagram illustrates the logical decision path for disposing of this specific compound.
Figure 1: Cradle-to-Grave disposal decision tree emphasizing segregation and container selection.
Part 5: Regulatory Compliance & Emergency Response
US EPA / RCRA Waste Codes
| Code | Description | Applicability |
| D002 | Corrosive | Primary classification for the free acid. |
| D001 | Ignitable | Applicable if dissolved in flammable solvents (MeOH, Acetone). |
| D003 | Reactive | Precautionary: Only if mixed with cyanides/sulfides or if specific acetylide formation is suspected. |
Emergency Spill Procedures
Stop. Evacuate the immediate area if the spill is > 100 mL or if fumes are present.
-
PPE: Nitrile gloves (double gloved), safety goggles, lab coat.
-
Containment: Use an Acid-Neutralizing Spill Pillow or dry sand.
-
Warning: Do not use simple paper towels for concentrated acid; they may degrade or ignite.
-
-
Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Acid Spill Debris."
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Management of Waste. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
A Senior Application Scientist's Guide to Handling (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid
As drug development professionals, our work requires us to handle novel chemical entities, often with limited published safety data. This guide provides a comprehensive operational and safety framework for handling (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid. Our approach is grounded in a thorough analysis of its structural components—the pyrazole core and the propynoic acid functional group—to proactively mitigate risks and ensure a safe laboratory environment.
Hazard Assessment: A Structurally-Informed Approach
-
Propynoic Acid Moiety : This functional group is the primary driver of the compound's hazardous properties. Propiolic acid itself is known to be highly flammable, toxic if swallowed or on skin contact, and causes severe skin burns and eye damage.[1][2] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[1][2]
-
Pyrazole Core : Pyrazole and its derivatives are often associated with acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[3][4][5][6]
Based on this analysis, (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid must be handled as a substance that is potentially corrosive, toxic, and irritating to the respiratory system.
The Hierarchy of Controls: Beyond PPE
Before detailing personal protective equipment, it is crucial to implement foundational safety measures. The most effective safety strategy involves a multi-layered approach:
-
Engineering Controls : The primary line of defense is to handle this compound exclusively within a certified chemical fume hood.[1][7] This contains vapors and potential dust, minimizing inhalation exposure. The fume hood should have an average face velocity of 80-120 feet per minute.
-
Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on this SOP and are aware of the location of safety equipment, such as eyewash stations and safety showers.[7][8]
-
Personal Protective Equipment (PPE) : PPE is the final barrier between you and the chemical hazard. It is essential but should not be the sole means of protection.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the compound's anticipated hazards. Sub-standard or incorrect PPE can provide a false sense of security.
| Protection Type | Required Equipment | Rationale and Specifications |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes.[9] A face shield must be worn over the goggles during procedures with a higher risk of splashing, such as transferring solutions or preparing formulations.[4][9] |
| Hand Protection | Double Gloving: Nitrile (inner) and Neoprene (outer) | Due to the corrosive nature of the propynoic acid group, a single pair of standard nitrile gloves offers only minimal splash protection. Double-gloving provides an additional layer of safety. The outer glove (e.g., neoprene) should be selected for its higher resistance to corrosive chemicals.[10] Gloves must be inspected for tears or pinholes before each use and changed immediately upon any sign of contamination.[4][5] |
| Body Protection | Flame-Resistant Lab Coat & Appropriate Street Clothing | A flame-resistant (FR) lab coat should be worn over clothing made of natural fibers like cotton.[9] Synthetic fabrics such as polyester can melt and fuse to the skin in a fire. The lab coat must be fully buttoned. Full-length pants and closed-toe, chemical-resistant shoes are mandatory to cover all skin.[9] |
| Respiratory Protection | Not Required if handled in a Fume Hood | All handling of the solid compound and its solutions must occur within a certified chemical fume hood.[7] If, under rare and specific circumstances, this is not possible, a comprehensive respiratory protection program must be implemented, including fit-testing for a NIOSH-approved respirator with appropriate cartridges.[7] |
Step-by-Step Handling and Disposal Workflow
A systematic workflow minimizes the risk of exposure and contamination.
-
Verify the chemical fume hood is operational and has a current certification.
-
Ensure safety shower and eyewash station are unobstructed.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.
-
Designate a specific area within the fume hood for handling the compound.
-
Have appropriate waste containers ready and clearly labeled.[5][11]
-
When weighing the solid, use a draft shield or weigh the material inside the fume hood to prevent dust from becoming airborne.
-
If making a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Keep the container with the compound tightly closed when not in use.[3]
-
Avoid contact with skin and eyes.[5]
-
After handling, wash hands thoroughly with soap and water, even after removing gloves.[3]
-
Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner. All disposable materials (e.g., weighing paper, contaminated wipes) must be treated as hazardous waste.
-
Waste Disposal :
-
Solid Waste : All solid waste contaminated with the compound (gloves, wipes, etc.) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste : Unused solutions should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour any amount down the drain.[5]
-
Follow all institutional and local regulations for hazardous waste disposal.[5][11]
-
Emergency Response Plan
-
Skin Contact : Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[3][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Rinse mouth thoroughly with water.[3] Do NOT induce vomiting.[1][3] Seek immediate medical attention and show the safety data sheet or label to the medical professional.
Workflow Visualization
The following diagram illustrates the critical steps and decision points for safely handling and disposing of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid.
Caption: Logical workflow for preparation, handling, cleanup, and emergency response.
References
- CymitQuimica. (2023, October 11). SAFETY DATA SHEET for 2-(1-Ethyl-1 H -pyrazol-4-yl)- quinoline-4-carboxylic acid.
- Aaronchem. (2025, August 8). Safety Data Sheet for 1-Ethyl-1H-pyrazole-5-sulfonyl chloride.
- ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
- Fisher Scientific. (2012, February 21). SAFETY DATA SHEET for Propionic acid.
- International Chemical Safety Cards. (n.d.). ICSC 0806 - PROPIONIC ACID.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET for Propiolic acid.
- University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from UC Riverside Environmental Health & Safety website.
- Merck Millipore. (n.d.). Pyrazole CAS 288-13-1 | 807572.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Propionic Acid.
- MilliporeSigma. (2026, January 6). SAFETY DATA SHEET for Pyrazole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 1H-Pyrazole.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET for Ethyl 4-cyano-1H-pyrazole-5-carboxylate.
- American Chemistry Council. (n.d.). Protective Equipment.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- The University of Edinburgh. (2021, April 21). 18. WASTE MANAGEMENT. Retrieved from The University of Edinburgh website.
- Loba Chemie. (n.d.). PROPIONIC ACID FOR SYNTHESIS - Safety Data Sheet.
- Fisher Scientific. (2012, February 21). SAFETY DATA SHEET - Propionic acid (UK).
- Delta. (2007, July 31). Material Safety Data Sheet - Propionic acid.
- Acros Organics. (2010, September 30). Propiolic acid - SAFETY DATA SHEET.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aaronchem.com [aaronchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
